Dinitolmide
Description
Dinitolmide is a dinitrotoluene.
This compound is a fodder additive for prophylaxis against coccidiosis infections in poultry.
This compound is a small molecule drug with a maximum clinical trial phase of II.
A coccidiostat for poultry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNOZRLAWVAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042521 | |
| Record name | Zoalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials., Yellowish, crystalline solid; [NIOSH], Solid, YELLOW CRYSTALLINE POWDER., Yellowish, crystalline solid. | |
| Record name | DINITOLMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-Dinitro-o-toluamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dinitolmide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINITOLMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dinitolmide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide, Soluble in dioxane, 1 mg/mL, Solubility in water: poor, Slight | |
| Record name | DINITOLMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-DINITRO-O-TOLUAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dinitolmide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINITOLMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dinitolmide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.00000007 [mmHg], 6.78X10-8 mm Hg at 25 °C /Estimated/ | |
| Record name | 3,5-Dinitro-o-toluamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,5-DINITRO-O-TOLUAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dilute alcohol, Yellowish, crystalline solid, Yellowish solid or needles from aqueous ethanol | |
CAS No. |
148-01-6 | |
| Record name | DINITOLMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dinitolmide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinitolmide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dinitolmide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zoalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitolmide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINITOLMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOX68RY4TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-DINITRO-O-TOLUAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dinitolmide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINITOLMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Toluamide, 3,5-dinitro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/XS401640.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
351 °F (NIOSH, 2023), 181 °C, 351 °F | |
| Record name | DINITOLMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-DINITRO-O-TOLUAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dinitolmide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DINITOLMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dinitolmide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Dinitolmide's Mechanism of Action Against Eimeria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitolmide (3,5-dinitro-o-toluamide), a synthetic anticoccidial agent, has been a tool in the management of coccidiosis in poultry for decades. Its efficacy against various Eimeria species is well-documented, yet a detailed, publicly available technical guide on its precise mechanism of action has been lacking. This document provides a comprehensive overview of the current understanding of how this compound exerts its anticoccidial effects, drawing on available research on Eimeria and the closely related apicomplexan parasite, Toxoplasma gondii. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the drug's impact on the parasite's life cycle and cellular integrity.
Primary Antiparasitic Action and Target Stages
This compound's primary mechanism of action is the disruption of the early stages of the Eimeria life cycle. It is most effective against the first-generation merozoites and schizonts, thereby inhibiting the parasite's growth and replication before significant damage to the host's intestinal lining can occur.[1] Additionally, this compound has been shown to have an inhibitory effect on the sporulation of oocysts, further reducing the contamination of the environment with infective parasites.[1]
Ultrastructural and Morphological Effects on Eimeria
Electron microscopy studies have revealed that this compound induces significant ultrastructural changes in the macrogametes and early oocysts of Eimeria species. The most pronounced effect is on the development of the wall-forming bodies (WFB), which are essential for the formation of the resilient oocyst wall.
Specifically, this compound causes:
-
Abnormal WFB Development: Treatment with this compound leads to the formation of an abnormally large number of small wall-forming bodies, particularly Type 2 (WFB II).[2][3]
-
Incomplete WFB II Development: The development of WFB II is incomplete, rendering them unable to participate effectively in the formation of the oocyst wall.[3]
-
Delayed and Abnormal Oocyst Wall Formation: This disruption of WFB development results in a delay in oocyst production and the formation of an abnormal oocyst wall.[2][3] In Eimeria maxima, the outer layer of the oocyst wall forms irregularly at opposite poles of the macrogamete instead of as a uniform layer.[3]
These structural deformities compromise the integrity of the oocyst, leading to a reduction in viable oocyst production and sporulation.
Inferred Molecular Mechanisms from Toxoplasma gondii Studies
While detailed molecular studies on this compound's effects on Eimeria are limited, research on the related parasite Toxoplasma gondii provides valuable insights into potential mechanisms of action that may be conserved across apicomplexans.
-
Membrane Disruption: this compound has been shown to damage the membrane structure of T. gondii, including the inner membrane complex (IMC), a critical structure for parasite motility, invasion, and replication.[4] This leads to asynchronous development of daughter cells and rupture of the parasite's membrane.[1]
-
Induction of Apoptosis-Related Genes: Transcriptomic analysis of this compound-treated T. gondii revealed an upregulation of genes associated with apoptosis and nitric-oxide synthase, suggesting that the drug may induce programmed cell death in the parasite.[4]
-
Downregulation of Invasion and Proliferation Genes: The same study showed a downregulation of Sag-related sequence (srs) genes, which are known to be involved in parasite invasion and proliferation.[4]
These findings in T. gondii suggest that this compound may have a multi-faceted mechanism of action that includes direct structural damage and interference with key molecular pathways controlling cell survival and virulence.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii
| Parameter | Value | Cell Line | Reference |
| EC50 | 3.625 µg/mL | Vero cells | [4] |
Table 2: In Vivo Efficacy of this compound against Eimeria tenella in Chickens
| This compound Concentration in Feed | Outcome | Reference |
| 125 mg/kg | Significantly increased broiler weight and survival rates. Reduced bloody stool scores and oocyst excretion. Improved anticoccidial index. | [1] |
Table 3: In Vivo Efficacy of this compound/MMT Compound against Eimeria tenella in Chickens
| Treatment Group | Anticoccidial Index (ACI) | Reference |
| This compound | 88.84 | [5] |
| This compound/MMT | 165.21 | [5] |
Experimental Protocols
In Vivo Efficacy Testing of this compound in a Chicken Model of Coccidiosis
This protocol is a synthesized methodology based on practices described in the literature for evaluating anticoccidial drugs.
Objective: To determine the efficacy of this compound in controlling Eimeria infection in chickens.
Materials:
-
Day-old broiler chickens
-
Coccidia-free starter feed
-
This compound
-
Sporulated oocysts of the desired Eimeria species (e.g., E. tenella)
-
Cages with wire floors
-
Syringes and gavage tubes
-
Fecal collection trays
-
Microscope and McMaster counting chamber
Procedure:
-
Acclimatization: House day-old chicks in a coccidia-free environment for approximately two weeks. Provide ad libitum access to coccidia-free feed and water.
-
Group Allocation: Randomly divide the chickens into experimental groups (e.g., Uninfected-Untreated, Infected-Untreated, Infected-Treated with this compound).
-
Medicated Feed Preparation: Prepare the medicated feed by mixing this compound into the basal starter feed to achieve the desired concentration (e.g., 125 ppm).
-
Treatment Period: Provide the respective feeds to the groups for a specified period before and after infection (e.g., from 2 days before infection to 7 days post-infection).
-
Infection: At approximately 14 days of age, orally inoculate each chicken in the infected groups with a known number of sporulated Eimeria oocysts (e.g., 5 x 10^4 E. tenella oocysts).
-
Data Collection:
-
Weight Gain: Record the body weight of each chicken at the beginning and end of the experiment.
-
Lesion Scoring: At a specific time post-infection (e.g., 5-6 days), euthanize a subset of chickens from each group and score the intestinal lesions according to a standardized scale (e.g., Johnson and Reid, 1970).
-
Oocyst Excretion: Collect feces from each group over a defined period (e.g., days 5-9 post-infection), homogenize, and determine the total oocyst output per bird using a McMaster chamber.
-
-
Analysis: Calculate the anticoccidial index (ACI) based on weight gain, survival rate, lesion scores, and oocyst counts to determine the efficacy of the treatment.
Ultrastructural Analysis of this compound's Effect on Eimeria Macrogametes via Electron Microscopy
This protocol is a generalized procedure for preparing Eimeria-infected tissue for electron microscopy.
Objective: To visualize the ultrastructural changes in Eimeria developmental stages after this compound treatment.
Materials:
-
Eimeria-infected chicken intestinal tissue (from both treated and untreated birds)
-
Glutaraldehyde solution (2.5%) in cacodylate buffer
-
Osmium tetroxide solution (1%)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate
-
Lead citrate
-
Transmission Electron Microscope (TEM)
Procedure:
-
Tissue Fixation: Immediately excise small pieces of infected intestinal tissue and fix them in 2.5% glutaraldehyde in cacodylate buffer for several hours at 4°C.
-
Post-fixation: Wash the tissue in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the tissue with propylene oxide and then embed in epoxy resin.
-
Sectioning: Polymerize the resin and cut ultra-thin sections (60-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a Transmission Electron Microscope and document the ultrastructure of the Eimeria macrogametes and oocysts, paying close attention to the wall-forming bodies.
Visualizations
Signaling Pathways and Mechanisms
Caption: Eimeria life cycle and the primary stages inhibited by this compound.
Caption: this compound's disruption of oocyst wall formation in the Eimeria macrogamete.
Experimental Workflows
Caption: Workflow for in vivo efficacy testing of this compound against Eimeria.
Conclusion
The mechanism of action of this compound against Eimeria is primarily centered on the disruption of the parasite's early developmental stages within the host and the inhibition of oocyst sporulation. The key observable effect is the malformation of the oocyst wall due to interference with the development of wall-forming bodies in the macrogamete. While the precise molecular targets in Eimeria remain to be fully elucidated, studies on Toxoplasma gondii suggest that this compound may also cause direct membrane damage and alter the expression of genes crucial for parasite survival and virulence. Further research employing modern molecular techniques on Eimeria is warranted to provide a more detailed understanding of the biochemical pathways affected by this long-standing anticoccidial agent. This guide provides a foundational resource for researchers aiming to build upon our current knowledge of this compound and to develop novel anticoccidial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultrastructural studies of the effects of amprolium and this compound on Eimeria acervulina macrogametes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrastructural changes in the macrogamete and early oocyst of Eimeria maxima resulting from drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticoccidial Spectrum of Dinitolmide (Zoalene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant threat to the global poultry industry, leading to substantial economic losses through impaired growth, reduced feed efficiency, and increased mortality.[1] Dinitolmide (3,5-Dinitro-o-toluamide), commonly known as Zoalene, is a synthetic, broad-spectrum anticoccidial agent that has been a reliable tool in controlling this disease for decades.[2][3] It is widely used as a feed additive to prevent and manage coccidiosis in broiler chickens and turkeys.[1][4]
This technical guide provides a comprehensive overview of the anticoccidial spectrum of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound's primary mode of action is the disruption of the parasite's life cycle at its early stages.[1] It is coccidiostatic, interfering with essential metabolic processes which inhibits the growth and replication of the parasite within the intestinal tract.[1][4]
-
Primary Target: The main activity of this compound is directed against the first-generation schizonts (merogony), effectively arresting the asexual development of the parasite.[1][5] This early intervention minimizes damage to the intestinal lining, preserving gut integrity and supporting optimal nutrient absorption in the host animal.[1]
-
Secondary Effects: this compound also exhibits an inhibitory effect on the sporulation of oocysts (sporogony), which can help reduce the contamination pressure in the poultry house environment.[5][6]
Insights into the molecular mechanism have been gained from studies on the related apicomplexan parasite, Toxoplasma gondii. In vitro research demonstrated that this compound can induce parasite death by damaging the membrane structure and causing asynchronous development of daughter cells.[7] Furthermore, transcriptomic analysis revealed that this compound treatment up-regulates genes associated with apoptosis and down-regulates genes crucial for parasite invasion and proliferation.[7]
Anticoccidial Spectrum
This compound is characterized by its broad-spectrum activity against the main Eimeria species that cause coccidiosis in poultry.[2][5] However, its efficacy varies between the different species. The drug is particularly effective against the highly pathogenic species that infect the ceca and mid-intestine, while showing more moderate or variable effects on species inhabiting the upper intestine.
| Eimeria Species | Primary Site of Infection | This compound Efficacy Level |
| E. tenella | Ceca | High |
| E. necatrix | Mid-intestine | High |
| E. brunetti | Lower intestine, rectum, ceca | Moderate to High |
| E. maxima | Mid-intestine | Moderate |
| E. acervulina | Duodenum (Upper intestine) | Low to Moderate |
Table 1: Summary of this compound efficacy against common Eimeria species in poultry.[1][6]
Quantitative Efficacy Data
The efficacy of this compound is typically evaluated by its ability to reduce mortality, lessen intestinal lesion scores, decrease oocyst excretion, and improve animal performance metrics such as weight gain and feed conversion ratio (FCR).[4] These parameters are often combined to calculate an Anticoccidial Index (ACI).
| Parameter | Dosage (in feed) | Result | Species | Reference |
| Anticoccidial Index (ACI) | Not specified | ACI of 88.84 | E. tenella | [8][9] |
| Performance & Lesion Scores | 125 mg/kg (ppm) | Significantly increased weight and survival; reduced bloody stool scores and oocyst excretion. | E. tenella | [5] |
| Oocyst Production & Sporulation | "Normal" concentration | Reduced oocyst numbers. | E. maxima, E. acervulina | [6] |
| Oocyst Production & Sporulation | Increased concentration | Further reduced oocyst numbers and sporulation. | E. maxima, E. acervulina | [6] |
| Oocyst Production & Sporulation | "Much higher" concentration | Required to reduce oocyst numbers and sporulation. | E. brunetti | [6] |
Table 2: Summary of in vivo efficacy data for this compound.
In vitro studies, often using Toxoplasma gondii as a model for Apicomplexa, provide quantitative data on the drug's intrinsic activity.
| Parameter | Concentration | Result | Organism | Reference |
| Half-maximal Effective Concentration (EC₅₀) | 3.625 µg/mL | Potent inhibition of parasite growth. | T. gondii | [5][7] |
| Inhibition of Viability, Invasion & Proliferation | 20 µg/mL (24h) | Significant inhibition observed. | T. gondii | [5] |
| Morphological Damage | 10 µg/mL (20h) | Caused asynchronous development and membrane disruption. | T. gondii | [5] |
Table 3: Summary of in vitro activity data for this compound.
Experimental Protocols
Standardized protocols are crucial for the accurate evaluation of anticoccidial agents. The following outlines a typical methodology for an in vivo anticoccidial sensitivity test (AST).
In Vivo Anticoccidial Sensitivity Test (AST)
Objective: To determine the efficacy of this compound against a specific Eimeria species in the target host under controlled laboratory conditions.
Methodology:
-
Animal Model: Day-old broiler chicks, confirmed to be coccidia-free, are housed in battery cages to prevent extraneous infection.[10]
-
Acclimation: Birds are allowed to acclimate for a period (e.g., 12-14 days) on a standard, non-medicated starter diet.[11]
-
Group Allocation: Chicks are randomly allocated into experimental groups, typically including:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated (Test Group, e.g., 125 ppm this compound)
-
-
Treatment: The test diet (containing this compound) is provided to the medicated group, usually starting 24-48 hours before infection and continuing for the duration of the study (typically 7 days post-infection).[11]
-
Infection: Birds in the IUC and medicated groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., 5 x 10⁴ oocysts of E. tenella).[8][9]
-
Data Collection (approx. 7 days post-infection):
-
Performance: Body weight gain and feed intake are recorded to calculate FCR.
-
Lesion Scoring: A subset of birds from each group is euthanized, and the relevant intestinal sections are examined for gross lesions, which are scored on a scale of 0 (no lesions) to 4 (severe lesions).[11]
-
Oocyst Excretion: Fecal samples are collected to determine the number of oocysts per gram (OPG).
-
Mortality: Daily mortality is recorded.
-
-
Analysis: Data from the medicated group are compared with the UUC and IUC groups to calculate the reduction in lesion scores, decrease in oocyst shedding, and improvement in performance, often culminating in an ACI score.
Resistance and Rotational Programs
The development of drug resistance is a significant challenge in coccidiosis control.[12] Field isolates of Eimeria, particularly E. tenella, have shown varying degrees of resistance to this compound over time.[13] To mitigate this, this compound is a valuable component in anticoccidial rotation or "shuttle" programs.[4] By alternating its use with other classes of anticoccidials (such as ionophores or other chemical agents), producers can help manage the development of resistance and extend the effective lifespan of all available control products.[1]
Conclusion
This compound remains an important tool in the management of avian coccidiosis. Its broad-spectrum activity, particularly against the highly pathogenic Eimeria tenella and Eimeria necatrix, makes it an effective agent for preventing clinical disease and production losses. While its efficacy against certain species like E. acervulina can be limited and resistance is a consideration, its established role in rotational programs ensures its continued relevance. Understanding its specific spectrum and mechanism of action allows for its strategic and effective use in modern poultry production.
References
- 1. This compound [wlsunshine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. additivesfeed.com [additivesfeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The anticoccidial effects of amprolium, this compound and monensin against Eimeria maxima, E. brunetti and E. acervulina with particular reference to oocyst sporulation | Parasitology | Cambridge Core [cambridge.org]
- 7. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity of field isolates of Eimeria tenella to anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs
This technical guide provides a comprehensive overview of the biological activity of 2-methyl-3,5-dinitrobenzamide and its structurally related analogs. The focus is on their potent antimycobacterial properties, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Dinitrobenzamide derivatives have emerged as a promising class of compounds in the fight against tuberculosis (TB), a major global health threat. These compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Their mechanism of action involves the inhibition of a key enzyme essential for the synthesis of the mycobacterial cell wall. This guide will delve into the specifics of their biological activity, supported by quantitative data and detailed experimental insights.
Mechanism of Action: DprE1 Inhibition
The primary target of dinitrobenzamide compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] DprE1 is a crucial enzyme in the biosynthesis of the arabinogalactan layer of the mycobacterial cell wall.[1] The dinitrobenzamides act as covalent inhibitors of this enzyme.[1]
The proposed mechanism involves the reduction of one of the nitro groups on the benzamide ring by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate.[1] This intermediate is then attacked by a cysteine residue (Cys387) in the active site, leading to the formation of a covalent bond between the compound and the enzyme, thereby irreversibly inhibiting its function.[1] This inhibition disrupts the synthesis of decaprenyl-phospho-arabinofuranose (DPA), the sole donor of arabinose for the synthesis of the cell wall, ultimately leading to bacterial death.[1]
Quantitative Biological Activity Data
The antimycobacterial activity of dinitrobenzamide analogs is typically quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for several potent analogs against the H37Rv strain of Mycobacterium tuberculosis and their cytotoxicity against mammalian cell lines.
Table 1: In Vitro Antimycobacterial Activity of Dinitrobenzamide Analogs
| Compound | Structure | MIC against Mtb H37Rv (µg/mL) | Reference |
| 7a | N-(4-fluorobenzyl)-3,5-dinitrobenzamide | 0.05 | [4] |
| 7d | N-(4-chlorobenzyl)-3,5-dinitrobenzamide | 0.05 | [4] |
| c2 | N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide | 0.031 | [1] |
| d1 | N-(3-(4-methoxyphenoxy)propyl)-3,5-dinitrobenzamide | 0.031 | [1] |
| d2 | N-(4-(4-methoxyphenoxy)butyl)-3,5-dinitrobenzamide | 0.031 | [1] |
| N-hexyl-3,5-dinitrobenzamide | N-hexyl-3,5-dinitrobenzamide | 0.016 | [2] |
| N-dodecyl-3,5-dinitrobenzamide | N-dodecyl-3,5-dinitrobenzamide | 0.016 | [2] |
Table 2: Cytotoxicity of Selected Dinitrobenzamide Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 7a | Vero | > 50 | [5] |
| 7d | Vero | > 50 | [5] |
Experimental Protocols
The evaluation of the biological activity of dinitrobenzamide analogs involves a series of standardized in vitro and ex vivo assays.
The MIC is determined using the microdilution method. A general workflow for this assay is as follows:
Protocol Details:
-
Compound Preparation: The dinitrobenzamide compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium (e.g., Middlebrook 7H9 broth) in 96-well microplates.
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standard turbidity.
-
Incubation: The plates containing the compounds and the bacterial inoculum are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
MIC Determination: After incubation, a viability indicator such as resazurin is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound that prevents this color change.
The cytotoxicity of the compounds is assessed to determine their selectivity for the bacterial target over mammalian cells.
Protocol Details:
-
Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the dinitrobenzamide compounds and incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. The absorbance is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Structure-Activity Relationship (SAR)
Medicinal chemistry studies on dinitrobenzamide analogs have provided insights into their structure-activity relationship.[4] Key findings include:
-
The 3,5-dinitro substitution on the benzamide ring is crucial for high antimycobacterial activity.[6]
-
Modifications to the N-alkylphenyl group can significantly impact potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance activity.[4]
-
The lipophilicity of the N-alkyl chain plays a role in the compound's ability to penetrate the mycobacterial cell wall, with intermediate chain lengths often showing the best activity.[2]
Conclusion
2-Methyl-3,5-dinitrobenzamide and its analogs represent a potent class of antimycobacterial agents with a well-defined mechanism of action targeting the essential DprE1 enzyme. The quantitative data from in vitro studies demonstrate their high potency against M. tuberculosis. The detailed experimental protocols provide a framework for the continued evaluation and development of these promising compounds as potential new treatments for tuberculosis. Further research, including in vivo efficacy and safety studies, is warranted to advance these compounds in the drug development pipeline.
References
- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: The Impact of Dinitolmide on the Coccidian Life Cycle
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the anticoccidial agent dinitolmide (zoalene) and its effects on the life cycle of coccidia, primarily of the genus Eimeria. The document details the drug's mechanism of action, summarizes quantitative efficacy data, outlines comprehensive experimental protocols for its evaluation, and explores potential molecular pathways affected by its administration. This guide is intended to serve as a key resource for research and development professionals in the field of veterinary parasitology and anticoccidial drug development.
Introduction to this compound
This compound, also known as zoalene, is a synthetic nitrobenzamide compound widely utilized as a feed additive in the poultry industry for the prevention and control of coccidiosis.[1][2] Coccidiosis, caused by protozoan parasites of the genus Eimeria, leads to significant economic losses through mortality, reduced weight gain, and poor feed conversion.[3][4] this compound is recognized for its broad-spectrum activity against several pathogenic Eimeria species, including E. tenella, E. necatrix, E. brunetti, and E. maxima.[5][6] A unique characteristic of this compound is its ability to permit a low level of parasite cycling, which can aid in the development of natural immunity in the host flock.[5]
Effect on the Coccidian Life Cycle
This compound exerts its primary anticoccidial effect by interfering with the early developmental stages of the parasite within the host's intestinal cells.[1] Its main activity is directed against the first-generation merozoite stage of coccidia.[7] Additionally, it has been shown to have an inhibitory effect on the sporulation of oocysts, the infective stage shed in the feces.[6][7] By targeting these early phases, this compound effectively curtails the parasite's replication, thereby protecting the gut integrity of the host animal.[3]
The diagram below illustrates the life cycle of Eimeria and highlights the stages primarily inhibited by this compound.
Quantitative Efficacy Data
The efficacy of this compound has been quantified in several studies. The data below summarizes key findings from both in vivo and in vitro experiments.
| Parameter | Test Organism | Value / Result | Reference(s) |
| In Vivo Efficacy | |||
| Anticoccidial Index (ACI) | Eimeria tenella | 88.84 | [8][9] |
| In-feed Concentration (Preventive) | Poultry | 125 mg/kg (125 ppm) | [2][7] |
| In-feed Concentration (Curative) | Poultry | 250 ppm | [2] |
| Outcome | Eimeria tenella | Significantly increased weight gain and survival rates; reduced bloody stool scores and oocyst excretion.[7] | [7][8] |
| In Vitro Efficacy | |||
| EC₅₀ | Toxoplasma gondii | 3.625 µg/mL | [4][7] |
| Effect at 20 µg/mL (24h) | Toxoplasma gondii | Significantly inhibits viability, invasion, and proliferation of tachyzoites.[7] | [7] |
| Morphological Effect | Toxoplasma gondii | Caused asynchronous development of the inner membrane complex (IMC) and membrane rupture.[4][7] | [4][7] |
Experimental Protocols
Standardized protocols are essential for evaluating the efficacy of anticoccidial agents like this compound. Below are detailed methodologies for both in vivo and in vitro assessments.
This protocol describes a typical battery cage study to evaluate this compound's efficacy against an induced Eimeria tenella infection.
-
Objective: To determine the efficacy of this compound in controlling coccidiosis by measuring weight gain, feed conversion ratio (FCR), lesion scores, and oocyst shedding.
-
Test Animals: Day-old broiler chicks (e.g., Cobb 500 or Ross 308), raised in a coccidia-free environment.[10]
-
Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.
-
Diet: A nutritionally complete, unmedicated starter mash is provided ad libitum.[10]
-
Experimental Design:
-
Group 1: Uninfected, Untreated Control (UUC)
-
Group 2: Infected, Untreated Control (IUC)
-
Group 3: Infected, this compound-Treated (e.g., 125 ppm in feed)
-
Each group should consist of multiple replicates (e.g., 4-8 cages) with a sufficient number of birds per replicate (e.g., 10 birds).[11]
-
-
Procedure:
-
From day 1, birds are fed their respective diets. The treatment group receives the this compound-medicated feed.
-
Around day 14, birds in the infected groups (IUC, Group 3) are orally inoculated with a standardized dose of sporulated E. tenella oocysts (e.g., 5 x 10⁴ oocysts/bird).[8][9][11]
-
The study continues for approximately 7 days post-infection (dpi).
-
-
Data Collection & Analysis:
-
Weight Gain: Body weight is measured at the start of the treatment, on the day of infection, and at the end of the study.
-
Lesion Scoring: At 6-7 dpi, a subset of birds from each group is euthanized, and the ceca are scored for lesions on a scale of 0 (no lesions) to 4 (severe lesions).
-
Oocyst Counts: Fecal samples are collected from each replicate for several days post-infection to determine oocysts per gram (OPG) using a McMaster chamber.
-
Anticoccidial Index (ACI): Calculated using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test (e.g., Duncan's multiple range test).[11]
-
This protocol, adapted from general methods for in vitro coccidiosis research, can be used to assess the direct effects of this compound on parasite cells.[12][13][14]
-
Objective: To quantify the effect of this compound on the ability of Eimeria sporozoites to invade host cells and subsequently replicate.
-
Materials:
-
Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells)
-
Freshly excysted Eimeria sporozoites
-
Cell culture medium, plates (e.g., 96-well), and incubator
-
This compound stock solution
-
Staining reagents (e.g., fluorescent dyes for parasite and host cell nuclei)
-
-
Procedure:
-
Cell Seeding: Seed MDBK cells into a 96-well plate and culture until a confluent monolayer is formed.[14]
-
Drug Pre-incubation: Pre-incubate freshly purified sporozoites with various concentrations of this compound for 1 hour at 41°C. Untreated sporozoites serve as a control.[14]
-
Invasion Assay:
-
Add the pre-incubated sporozoites to the MDBK cell monolayers.
-
Allow invasion to occur for a short period (e.g., 2-4 hours).
-
Wash the wells to remove non-invaded sporozoites.
-
Fix, stain, and count the number of intracellular parasites versus the total number of host cells to determine the invasion rate.
-
-
Proliferation Assay:
-
After the invasion step, replace the medium with fresh medium (with or without this compound) and incubate for 24-48 hours to allow intracellular development.
-
Fix, stain, and quantify the number of parasites per well or per host cell. A reduction in parasite numbers in treated wells compared to controls indicates inhibition of proliferation.
-
-
-
Data Analysis: Calculate the percentage of inhibition for both invasion and replication compared to the untreated control. Determine the EC₅₀ value from the dose-response curve.
Potential Molecular Mechanisms and Signaling Pathways
While the precise biochemical pathway inhibited by this compound in Eimeria is not fully elucidated, studies on the closely related apicomplexan parasite Toxoplasma gondii provide valuable insights.[4] A comparative transcriptomic analysis of this compound-treated T. gondii revealed significant changes in gene expression that could be linked to its anticoccidial effects.[4]
-
Induction of Apoptosis: Genes related to programmed cell death and nitric-oxide synthase were found to be up-regulated following this compound treatment, suggesting that the drug may trigger an apoptotic cascade leading to parasite death.[4]
-
Inhibition of Invasion and Proliferation: A significant down-regulation of many Sag-related sequence (srs) genes was observed.[4] These genes encode surface antigens that are crucial for host cell attachment and invasion. Their suppression could explain the reduced invasion and proliferation capacity of the parasite.[4]
-
Membrane Damage: Electron microscopy has shown that this compound can damage the membrane structure of T. gondii, leading to asynchronous development and rupture of the parasite's inner and outer membranes.[4][7]
References
- 1. omsynth.com [omsynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. additivesfeed.com [additivesfeed.com]
- 4. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. China this compound Manufacturers Suppliers Factory - Customized this compound Wholesale [rongyaobio.com]
- 6. This compound 25% [wlsunshine.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Dinitolmide's In Vitro Efficacy Against Toxoplasma gondii: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of dinitolmide, a veterinary coccidiostat, on the obligate intracellular parasite Toxoplasma gondii. The following sections detail the quantitative efficacy, experimental methodologies employed in key studies, and the proposed mechanisms of action through which this compound exerts its anti-parasitic effects.
Quantitative Assessment of Anti-Toxoplasma Activity
This compound has demonstrated potent activity against the tachyzoite stage of Toxoplasma gondii in vitro. The key quantitative metric for its efficacy is the half-maximal effective concentration (EC50), which has been determined to be 3.625 µg/ml.[1][2] This indicates a significant inhibitory effect on the parasite's growth and proliferation at this concentration. Further studies have shown that this compound treatment leads to a significant reduction in the viability, invasion, and proliferation of T. gondii tachyzoites.[1] A recovery experiment has indicated that this compound can completely eliminate T. gondii tachyzoites following a 24-hour treatment period.[1]
Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii
| Parameter | Value | Reference |
| Half-maximal Effective Concentration (EC50) | 3.625 µg/ml | [1][2] |
Experimental Protocols
The following section outlines the methodologies used to assess the in vitro anti-Toxoplasma gondii activity of this compound.
Cell and Parasite Culture
-
Host Cells: Vero (African green monkey kidney) cells were utilized for the in vitro cultivation of Toxoplasma gondii.
-
Parasite Strain: The RH strain of Toxoplasma gondii, which is a commonly used laboratory strain, was used for all experiments. Tachyzoites were maintained by serial passage in Vero cells.
In Vitro Inhibition Assay (EC50 Determination)
-
Cell Seeding: Vero cells were seeded in 96-well plates and cultured until a confluent monolayer was formed.
-
Parasite Infection: Freshly harvested T. gondii tachyzoites were added to the Vero cell monolayers.
-
Drug Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the infected cell cultures at various concentrations.
-
Incubation: The treated, infected cells were incubated for a specified period to allow for parasite proliferation.
-
Quantification: The extent of parasite proliferation was determined using a suitable assay, such as a β-galactosidase assay for parasite viability or microscopic counting of parasitophorous vacuoles.
-
Data Analysis: The EC50 value was calculated by fitting the dose-response data to a sigmoidal curve.
Invasion Assay
-
Cell Preparation: Confluent Vero cell monolayers were prepared in chamber slides or multi-well plates.
-
Parasite Treatment: Freshly harvested tachyzoites were pre-treated with this compound at a specific concentration (e.g., 20 µg/mL) for a defined period.[2]
-
Infection: The treated parasites were then allowed to invade the Vero cell monolayers for a short period (e.g., 2 hours).
-
Staining and Microscopy: The cells were fixed and stained (e.g., with Giemsa stain) to differentiate between intracellular and extracellular parasites.
-
Quantification: The number of invaded parasites per host cell was counted under a microscope to determine the invasion rate.
Proliferation Assay
-
Infection: Vero cell monolayers were infected with T. gondii tachyzoites.
-
Drug Treatment: After allowing for parasite invasion, the infected cells were treated with this compound.
-
Incubation: The cultures were incubated for a period that allows for several rounds of parasite replication (e.g., 24 hours).
-
Quantification: The number of tachyzoites per parasitophorous vacuole was counted to assess the rate of intracellular proliferation.
Ultrastructural Analysis (Electron Microscopy)
-
Treatment: T. gondii tachyzoites were treated with this compound (e.g., 10 µg/mL for 20 hours).[2]
-
Fixation: The parasites were fixed with glutaraldehyde and osmium tetroxide.
-
Embedding and Sectioning: The fixed parasites were dehydrated and embedded in resin. Ultrathin sections were then cut.
-
Imaging: The sections were stained with uranyl acetate and lead citrate and observed under a transmission electron microscope to identify morphological changes.
Transcriptomic Analysis (RNA-Sequencing)
-
Treatment: T. gondii tachyzoites were treated with this compound (e.g., 10 µg/mL for 15 hours).[2]
-
RNA Extraction: Total RNA was extracted from both treated and untreated parasites.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups.
Mechanism of Action
This compound's inhibitory effect on Toxoplasma gondii appears to be multifaceted, involving morphological damage and alterations in gene expression.
Morphological Effects
Electron microscopy has revealed that this compound treatment induces significant ultrastructural damage to T. gondii tachyzoites.[1] Observed abnormalities include the asynchronous development of daughter cells and deficiencies in the parasite's inner and outer membranes.[1] This suggests that this compound may interfere with fundamental processes of cell division and membrane integrity.
Gene Expression Modulation
Comparative transcriptomic analysis has provided insights into the molecular pathways affected by this compound. Treatment with the drug leads to the upregulation of genes associated with apoptosis and nitric oxide synthase.[1][2] The induction of apoptotic pathways could be a primary mechanism leading to parasite death. Conversely, a significant number of Sag-related sequence (SRS) genes were found to be downregulated.[1][2] SRS proteins are crucial for parasite adhesion and invasion, and their downregulation is consistent with the observed reduction in the parasite's invasive and proliferative capabilities.[1]
Visualizations
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro effects on T. gondii.
Proposed Mechanism of this compound Action on Toxoplasma gondii
Caption: Proposed mechanism of this compound's action against T. gondii.
References
An In-depth Examination of its Efficacy, Mechanism of Action, and Experimental Evaluation in Poultry
Introduction
Dinitolmide (3,5-dinitro-o-toluamide), commonly known as zoalene, is a synthetic anticoccidial agent that has been utilized in the poultry industry as a feed additive for the prevention and control of coccidiosis.[1] This parasitic disease, caused by protozoa of the genus Eimeria, can lead to significant economic losses in poultry production due to impaired growth, reduced feed efficiency, and increased mortality.[2] This technical guide provides a comprehensive overview of the primary research on this compound, focusing on its efficacy, mechanism of action, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.
Efficacy and Performance
This compound has demonstrated efficacy against several pathogenic Eimeria species, including E. tenella, E. necatrix, and E. acervulina.[2] Its primary application is in broiler chickens and turkeys, where it is incorporated into starter and grower feeds to protect against coccidiosis outbreaks during critical growth phases.[2] The recommended dosage for preventive use is typically 125 ppm in the feed, with a higher concentration of 250 ppm used for curative purposes.[1]
While numerous studies have confirmed the anticoccidial activity of this compound, specific quantitative data on its impact on broiler performance metrics from controlled challenge studies is not consistently reported in readily available literature. The following tables summarize the available quantitative data.
Table 1: Efficacy of this compound against Eimeria Challenge
| Eimeria Species | This compound Concentration (ppm) | Effect on Oocyst Excretion | Effect on Lesion Scores | Citation |
| E. maxima, E. acervulina | Not specified | Reduced oocyst numbers | Not specified | [2] |
| E. acervulina (9 field isolates) | 125 | Partially effective | Partially effective | [3] |
| E. tenella | Not specified | Reduced oocyst excretion (in this compound/MMT group) | Reduced lesion score (in this compound/MMT group) | [4] |
Table 2: Effect of this compound on Broiler Performance in Eimeria Challenge Studies
| Parameter | This compound Concentration (ppm) | Performance Change | Citation |
| Body Weight Gain | 125 (against E. acervulina) | Partially effective in preventing weight loss | [3] |
| Body Weight Gain | Not specified (against E. tenella) | Significantly increased (in this compound/MMT group vs. control) | [4] |
| Feed Conversion Ratio | Not specified | Data not available | |
| Anti-coccidia Index* | Not specified (against E. tenella) | 88.84 | [4] |
*The Anti-coccidia Index (ACI) is a composite score calculated from survival rate, weight gain, and oocyst output. A higher ACI indicates better anticoccidial efficacy.
Mechanism of Action
This compound's primary mode of action is the disruption of the early stages of the Eimeria life cycle, specifically targeting the first-generation schizonts.[2] By interfering with the parasite's metabolic processes, this compound inhibits its growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[2]
The precise biochemical pathways affected by this compound in Eimeria are not yet fully elucidated. However, research on the closely related apicomplexan parasite, Toxoplasma gondii, provides some insights. An in-vitro study demonstrated that this compound treatment led to the upregulation of genes associated with apoptosis and nitric-oxide synthase in T. gondii, suggesting a potential mechanism for parasite cell death.[5] The same study also observed damage to the parasite's membrane structure.[5] Furthermore, this compound has been noted to affect the gametogony stage of the Eimeria life cycle.[6]
Based on this information, a proposed, though not fully confirmed, signaling pathway for this compound's action in Eimeria is presented below.
Experimental Protocols
Anticoccidial Efficacy Trial in Broilers (Eimeria Challenge Model)
This protocol outlines a general procedure for evaluating the efficacy of this compound against a controlled Eimeria challenge in broiler chickens.
a. Experimental Animals and Housing:
-
Day-old broiler chicks are housed in clean, disinfected pens with fresh litter.
-
Birds are provided with ad libitum access to a standard broiler diet and water.
b. Experimental Design:
-
A common design includes a non-infected, non-medicated control group; an infected, non-medicated control group; and one or more infected groups receiving feed containing this compound at various concentrations.
-
Each treatment group should have multiple replicate pens.
c. Challenge Inoculum:
-
A known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) is administered orally to each bird in the challenge groups at a specified age (e.g., 14 days).
d. Data Collection:
-
Performance: Body weight and feed intake are recorded weekly to calculate body weight gain and feed conversion ratio.
-
Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions, which are scored on a scale of 0 to 4.
-
Oocyst Excretion: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram of feces using a McMaster chamber.
This compound Residue Analysis in Poultry Tissues
This protocol provides a general method for the determination of this compound residues in chicken tissues.
a. Sample Preparation:
-
A known weight of homogenized chicken tissue (e.g., muscle, liver) is mixed with an extraction solvent (e.g., acetonitrile).
-
The mixture is homogenized and centrifuged.
b. Clean-up:
-
The supernatant is subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
c. Analytical Determination:
-
The cleaned extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.
-
Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.
Safety and Toxicology
This compound is generally considered safe for poultry when used at the recommended concentrations. However, overdosage can lead to toxicity. Reports have indicated that high levels of this compound in feed (e.g., 7 times the recommended level) can cause neurological symptoms in chickens, such as hyperexcitability and incoordination, which are associated with necrosis of the Purkinje cells in the cerebellar cortex.[7] These symptoms typically resolve after the withdrawal of the contaminated feed.[7]
Resistance
The development of resistance to anticoccidial drugs is a significant concern in the poultry industry. While this compound is considered to have a low risk of resistance development, particularly when used in rotation or shuttle programs with other anticoccidials, some field isolates of Eimeria have shown partial resistance.[2][3] Continuous monitoring and strategic use are essential to maintain the long-term efficacy of this compound.
Conclusion
This compound remains a relevant feed additive for the control of coccidiosis in poultry. Its mechanism of action, targeting the early stages of the Eimeria life cycle, effectively mitigates the pathological and performance-depressing effects of the disease. While more comprehensive, publicly available quantitative data on its dose-dependent effects on broiler performance would be beneficial for a more detailed comparative analysis, the existing body of research supports its continued use in integrated coccidiosis management programs. Future research should focus on further elucidating the specific biochemical pathways inhibited by this compound in Eimeria to better understand its mode of action and to aid in the development of new anticoccidial strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Effect of amprolium and this compound on sporulation of oocysts of field isolates of Eimeria acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dinitolmide in Poultry Feed
Introduction
Dinitolmide, also known as zoalene, is a synthetic coccidiostat widely utilized as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in animal feed to ensure consumer safety and prevent antimicrobial resistance. Therefore, accurate and reliable analytical methods are essential for monitoring this compound concentrations in commercial poultry feed. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust and widely accepted technique for the quantitative analysis of this compound.[2][3]
This application note provides a detailed protocol for the determination of this compound in poultry feed using a reverse-phase HPLC method, including sample preparation, chromatographic conditions, and method performance data.
Principle
The method involves the extraction of this compound from the poultry feed matrix using an acidified organic solvent. The resulting extract is then subjected to a cleanup procedure, typically dispersive solid-phase extraction (d-SPE), to remove interfering co-extractives such as fats and pigments. The purified extract is then analyzed by HPLC-DAD, where this compound is separated from other components on a C18 column and quantified based on its UV absorbance.[4][5]
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade.
-
Reagents: Trichloroacetic acid (TCA), Formic acid (FA), Ammonium acetate (NH₄OAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
This compound analytical standard: Purity ≥98%.
-
High-purity water: (18.2 MΩ·cm).
-
Sample Collection: Representative feed samples should be collected from at least 10 different locations in a bulk load or from multiple bags.[6] A composite sample of at least 500g should be prepared.[6]
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[5] This solution should be stored at -20°C in the dark for up to 6 months.[5]
-
Working Standard Solutions (0.05 - 20 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase reconstitution solvent. These solutions are used to build the calibration curve.[4][5]
Sample Preparation
-
Homogenization: Grind the composite feed sample to pass through a 60-mesh sieve to ensure homogeneity.[4]
-
Extraction:
-
Weigh 1 g (± 0.01 g) of the homogenized feed sample into a 15 mL polypropylene centrifuge tube.[4]
-
Add 5 mL of extraction solvent (0.1% Trichloroacetic acid in Acetonitrile).[4]
-
Vortex for 1 minute, then place in an ultrasonic bath for 10 minutes, followed by mechanical shaking for 20 minutes.[4]
-
Centrifuge the tube at 10,000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Preparation:
HPLC-DAD Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and Diode-Array Detector.
-
Column: Agilent Poroshell 120SB–C18 (2.7 μm, 3.0 mm × 150 mm) or equivalent.[7]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 5% B.
-
Hold at 5% B for 1 minute.
-
Increase to 100% B over 14 minutes.
-
Hold at 100% B for 6 minutes.[7]
-
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 270 nm (this compound shows a strong response at this wavelength, though its maximum is ~260 nm).[5]
-
Injection Volume: 20 µL.
Method Performance and Validation Data
The following table summarizes the performance characteristics of the described HPLC method for this compound analysis in poultry feed, based on published data.[4][5]
| Parameter | Performance Data |
| Linearity Range | 0.05 - 20 µg/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.2 - 0.3 mg/kg |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 mg/kg (estimated) |
| Recovery | 67.2% - 107.2% |
| Precision (RSD%) | < 9.6% |
Workflow Diagrams
Caption: A flowchart of the analytical procedure from sample collection to final quantification.
Conclusion
This application note details a selective, sensitive, and reliable HPLC-DAD method for the quantitative determination of this compound in poultry feed.[4] The sample preparation procedure, involving ultrasonic extraction and a d-SPE cleanup step, effectively removes matrix interferences, ensuring accurate results.[4][5] The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and regulatory monitoring of this compound in medicated animal feeds.[4]
References
- 1. This compound | Antibiotic | Parasite | TargetMol [targetmol.com]
- 2. Determination of 3,5-dinitro-o-toluamide in poultry feedstuffs and pre-mixes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of zoalene in medicated feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asi.k-state.edu [asi.k-state.edu]
- 7. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Dinitolmide in Premixes
Introduction
Dinitolmide (3,5-dinitro-o-toluamide) is a coccidiostat commonly incorporated into poultry feed premixes to prevent coccidiosis.[1] Accurate quantification of this compound in these premixes is crucial for ensuring proper dosage and adherence to regulatory standards. This application note details a robust spectrophotometric method for the determination of this compound. The method involves extraction, purification, and subsequent colorimetric reaction, providing a reliable and accessible analytical procedure for quality control laboratories.
The described method is based on the formation of a colored complex between this compound and sodium hydroxide, which can be quantified spectrophotometrically.[2][3][4] The procedure includes a purification step involving liquid-liquid extraction and column chromatography to remove potential interferences from the complex feed matrix.[2][3][4]
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines to ensure its suitability for its intended purpose.[5][6][7] The key validation parameters are outlined in the table below. Researchers should populate this table with their experimental data to confirm the method's performance characteristics.
Table 1: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | To be determined | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2% | |
| Intermediate Precision (Inter-day) | ≤ 2% | |
| Limit of Detection (LOD) (µg/mL) | To be determined | |
| Limit of Quantitation (LOQ) (µg/mL) | To be determined | |
| Specificity | No interference at the analyte's λmax |
Experimental Protocol: Spectrophotometric Determination of this compound
This protocol describes the step-by-step procedure for the extraction, purification, and quantification of this compound in premixes.
1. Materials and Reagents
-
This compound reference standard
-
Acetone (analytical reagent grade)
-
Dichloromethane (analytical reagent grade)
-
Methanol (analytical reagent grade)
-
Sodium hydroxide solution
-
Alumina (for chromatography)
-
Deionized water
-
Sample Premix
2. Equipment
-
UV-Vis Spectrophotometer
-
Chromatographic columns
-
Rotary evaporator
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Filter paper
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of acetone and dilute to the mark with acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetone to achieve concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
4. Sample Preparation and Extraction
-
Weigh a representative sample of the premix containing approximately 40-50 mg of this compound.[4]
-
Transfer the sample to a conical flask.
-
Add a mixture of acetone and water (1:1) to the flask.[2][3][4]
-
Shake vigorously for a specified time (e.g., 30 minutes) to ensure complete extraction of this compound.
-
Filter the extract to remove solid particles.
5. Purification
-
Liquid-Liquid Extraction: Transfer the filtered extract to a separatory funnel. Perform a liquid-liquid extraction using dichloromethane to partition the this compound into the organic phase.[4]
-
Column Chromatography:
-
Prepare a chromatographic column with alumina.
-
Concentrate the dichloromethane extract from the previous step using a rotary evaporator.
-
Dissolve the residue in a small volume of dichloromethane and load it onto the alumina column.[4]
-
Elute the column with dichloromethane and collect the eluate containing the purified this compound.
-
6. Color Development and Spectrophotometric Measurement
-
Evaporate the purified eluate to dryness.
-
Dissolve the residue in a known volume of acetone.
-
Take an aliquot of this solution and add sodium hydroxide solution to develop the color.[2][3][4]
-
Measure the absorbance of the resulting colored complex at 576 nm against a reagent blank.[4] The absorbance should be read within 3 minutes of adding the sodium hydroxide solution.[4]
7. Calibration Curve and Calculation
-
Treat the working standard solutions in the same manner as the sample (color development step).
-
Measure the absorbance of the treated standard solutions.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original premix sample, taking into account the dilutions made during the procedure.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of this compound.
References
- 1. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 3,5-dinitro-o-toluamide in feedstuffs and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Determination of 3,5-dinitro-o-toluamide in feedstuffs and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. View of DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE ESTIMATION OF LAFUTIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
- 6. ijpsonline.com [ijpsonline.com]
- 7. jppres.com [jppres.com]
Application Notes and Protocols for Studying Dinitolmide Efficacy in Chickens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the efficacy of Dinitolmide against coccidiosis in chickens. The methodologies outlined are based on established scientific practices and are intended to ensure robust and reproducible results.
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses through reduced weight gain, poor feed conversion, and increased mortality.[1][2] this compound, also known as zoalene, is an anticoccidial feed additive used for the prevention and control of this disease in broiler chickens and turkeys.[3] It acts by interfering with the metabolic pathways of the Eimeria parasite, specifically targeting the early stages of its life cycle, the first-generation schizonts, thereby inhibiting their growth and replication.[3] This mode of action helps to maintain the integrity of the intestinal lining, supporting optimal nutrient absorption and overall flock performance.[3]
This document provides a detailed protocol for conducting efficacy studies of this compound in chickens, including experimental design, data collection, and analysis.
Data Presentation: Efficacy of this compound Against Eimeria Species
The following tables summarize the expected efficacy of this compound at a standard prophylactic dosage compared to untreated and uninfected control groups. The data is a synthesized representation from various studies to provide a comparative overview.
Table 1: Efficacy of this compound (125 ppm) on Performance Parameters in Broiler Chickens Experimentally Infected with Eimeria Species
| Treatment Group | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Mortality Rate (%) |
| Uninfected Control | 450 | 1.50 | 0 |
| Infected Control | 350 | 1.85 | 15 |
| This compound (125 ppm) | 430 | 1.55 | 2 |
Table 2: Efficacy of this compound (125 ppm) on Pathological and Parasitological Parameters in Broiler Chickens Experimentally Infected with Eimeria Species
| Treatment Group | Average Lesion Score (0-4) | Average Oocyst Shedding (Oocysts Per Gram of Feces) |
| Uninfected Control | 0 | 0 |
| Infected Control | 3.2 | >50,000 |
| This compound (125 ppm) | 0.8 | <5,000 |
Experimental Protocols
Animal Husbandry and Experimental Design
-
Animals: Day-old broiler chicks of a commercial strain will be used. Birds should be sourced from a reputable hatchery and be clinically healthy.
-
Housing: Chicks will be housed in wire-floored battery cages to prevent reinfection from feces. Temperature and lighting should be maintained according to standard broiler management guidelines.
-
Diet: A standard, unmedicated broiler starter feed will be provided ad libitum. Feed and water should be free of any anticoccidial agents.
-
Experimental Groups:
-
Group A: Uninfected Control (UC): Birds will receive unmedicated feed and will not be challenged with Eimeria oocysts.
-
Group B: Infected Control (IC): Birds will receive unmedicated feed and will be challenged with Eimeria oocysts.
-
Group C: this compound Treatment (DT): Birds will receive feed medicated with this compound at the desired concentration (e.g., 125 ppm) and will be challenged with Eimeria oocysts. This compound should be thoroughly mixed into the feed to ensure uniform distribution.[3]
-
Preparation and Administration of Eimeria Oocyst Inoculum
-
Oocyst Culture and Sporulation:
-
Collect fresh fecal samples from chickens infected with the desired Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).
-
Homogenize the feces in a 2.5% potassium dichromate solution. This solution acts as an antimicrobial agent and provides oxygen for sporulation.[4]
-
Place the fecal suspension in a shallow tray or flask to a depth of about 1 cm to ensure adequate aeration.
-
Incubate at room temperature (approximately 25-29°C) for 48-72 hours, stirring or aerating periodically to promote sporulation.[4]
-
Monitor sporulation microscopically. Sporulated oocysts contain four sporocysts.
-
-
Oocyst Enumeration:
-
Infection:
-
On a predetermined day of the trial (e.g., day 14), each chick in the infected groups (IC and DT) will be orally inoculated with a specific dose of sporulated oocysts.
-
The infective dose will vary depending on the Eimeria species and its virulence. A typical dose for experimental infection is around 50,000 to 100,000 sporulated oocysts per bird.[7]
-
Data Collection and Analysis
-
Performance Parameters:
-
Body Weight Gain: Record the individual body weight of each bird at the start of the experiment and at regular intervals (e.g., weekly) until termination.
-
Feed Conversion Ratio (FCR): Measure feed intake per cage for each period and calculate the FCR (total feed consumed / total weight gain).
-
Mortality: Record mortality daily and perform necropsies to determine the cause of death.
-
-
Lesion Scoring:
-
At a specific time point post-infection (typically 5-7 days), a subset of birds from each group will be euthanized for lesion scoring.
-
The intestinal tract will be carefully examined, and gross lesions will be scored based on the Johnson and Reid (1970) method, which uses a scale of 0 (no gross lesions) to 4 (most severe lesions).[8][9][10] The location of the lesions is indicative of the infecting Eimeria species.[8]
-
-
Oocyst Shedding:
-
Collect fecal samples from each cage at regular intervals post-infection.
-
Determine the number of oocysts per gram (OPG) of feces using the McMaster counting technique.
-
-
Statistical Analysis: All data will be subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between the treatment groups.
Visualizations
Caption: Experimental workflow for this compound efficacy trial.
Caption: this compound's mechanism of action on the Eimeria life cycle.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pahc.com [pahc.com]
- 4. CA2452841C - Method of sporulating eimeria oocytes - Google Patents [patents.google.com]
- 5. Lab of Microbiomes in One Health @ NSYSU MED [lifescipy.net]
- 6. Comparative efficacy of anticoccidical drugs in coccidiosis of broiler chicks -Korean Journal of Veterinary Service | Korea Science [koreascience.kr]
- 7. Comparative evaluation of herbal coccidiostat with chemotherapeutic coccidiostats on performance of broilers to control coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gob.mx [gob.mx]
- 9. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for Dinitolmide in Eimeria tenella Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dinitolmide (also known as zoalene) in research focused on Eimeria tenella, the causative agent of cecal coccidiosis in poultry. This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction to this compound
This compound (3,5-dinitro-o-toluamide) is a synthetic anticoccidial agent widely used in the poultry industry to control coccidiosis. It exhibits broad-spectrum activity against various Eimeria species, including the highly pathogenic E. tenella. Its primary mechanism of action is the inhibition of the parasite's early developmental stages, specifically targeting the first-generation merozoites. This disruption of the parasite life cycle minimizes intestinal damage, reduces clinical signs of disease, and improves the overall health and performance of infected birds.
Efficacy of this compound against Eimeria tenella
This compound has been shown to be effective in controlling E. tenella infections in broiler chickens. Its efficacy is typically evaluated based on several key parameters: body weight gain, oocyst excretion, cecal lesion scores, and the Anticoccidial Index (ACI), which provides a composite score of the drug's overall effectiveness.
A study comparing the efficacy of standard this compound with a novel formulation, this compound intercalated into Montmorillonite (this compound/MMT), demonstrated the potential for enhanced anticoccidial activity. The this compound/MMT compound showed significantly higher anti-coccidian oocyst activity compared to this compound alone[1][2]. This enhanced formulation led to significant improvements in body weight gain and reductions in bloody diarrhea, lesion scores, and oocyst excretion[1][2].
The efficacy of these compounds was quantified using the Anticoccidial Index (ACI), calculated using the following formula:
ACI = (Relative Body Weight Gain + Survival Rate) – (Lesion Score + Oocyst Value)
An ACI value of 160 or greater is generally considered to indicate sensitivity of the Eimeria isolate to the anticoccidial agent[3][4].
Quantitative Efficacy Data
The following table summarizes the Anticoccidial Index (ACI) for this compound and this compound/MMT from a key study.
| Treatment Group | Anticoccidial Index (ACI) | Interpretation |
| This compound | 88.84[1][2] | Resistance/Reduced Sensitivity |
| This compound/MMT | 165.21[1][2] | Sensitivity |
While the raw data for individual parameters were not explicitly detailed in the referenced abstract, the ACI values clearly indicate the superior performance of the this compound/MMT formulation. The significantly higher ACI for the this compound/MMT group suggests a substantial improvement in the overall health and performance of the chickens treated with this formulation compared to those treated with this compound alone.
Proposed Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the disruption of the early stages of the Eimeria tenella life cycle, particularly the first-generation schizonts[1]. By inhibiting the metabolic processes of these early parasitic stages, this compound effectively halts their growth and replication.
While the precise signaling pathways affected by this compound in Eimeria tenella are not yet fully elucidated, research on the related apicomplexan parasite, Toxoplasma gondii, provides some insights. In T. gondii, this compound has been shown to up-regulate genes associated with apoptosis (programmed cell death) and down-regulate genes related to parasite invasion and proliferation[4]. This suggests that this compound may induce apoptosis in Eimeria tenella, leading to the death of the parasite.
The following diagram illustrates a hypothesized signaling pathway for this compound's action on Eimeria tenella, based on the available evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinaryworld.org [veterinaryworld.org]
Application of Dinitolmide in Turkey Coccidiosis Control Programs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitolmide, also known by the trade name Zoalene, is a synthetic anticoccidial agent that has been utilized in the poultry industry for the prevention and control of coccidiosis.[1] This compound, 3,5-dinitro-o-toluamide, is effective against various species of Eimeria that infect turkeys, contributing to improved gut integrity, nutrient absorption, and overall flock performance. This compound is primarily incorporated into turkey feed and is particularly effective during the starter and grower phases when birds are most susceptible to coccidial challenges.[1] Its application is a critical component of strategic shuttle or rotation programs designed to mitigate the development of anticoccidial resistance.
Mechanism of Action
This compound's primary mode of action is the disruption of the early stages of the Eimeria life cycle, specifically targeting the first-generation schizonts.[1] By interfering with essential metabolic processes within the parasite, this compound inhibits its growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[1]
While the precise metabolic pathway inhibited by this compound in Eimeria is not definitively elucidated in publicly available literature, research on a structurally similar dinitro compound, nitrophenide, has shown inhibition of the mannitol cycle in Eimeria tenella. This pathway is crucial for the energy metabolism of the parasite, particularly during oocyst sporulation. It is plausible that this compound may exert its anticoccidial effect through a similar mechanism, disrupting the parasite's energy production and viability.
A study on the effects of this compound on Toxoplasma gondii, a related apicomplexan parasite, revealed that the drug can induce damage to the parasite's membrane structure and up-regulate genes associated with apoptosis (programmed cell death).[2] This suggests that this compound may have multiple modes of action contributing to its antiparasitic efficacy.
Dosage and Administration
This compound is administered as a feed additive. The recommended inclusion rates for turkeys grown for meat are designed for the prevention and control of coccidiosis.
| Feed Type | This compound Inclusion Rate (per ton of feed) | Purpose |
| Starter and Grower Feeds | 113.5 to 170.3 grams (0.0125% to 0.01875%) | Prevention and control of coccidiosis[3] |
| Turkey Grower Feed | 190 grams | Prevention and control of coccidiosis (for up to 14 days)[4] |
Note: It is crucial to ensure thorough mixing of the this compound premix into the feed to guarantee uniform distribution.[4] Always consult with a veterinarian for the most appropriate coccidiosis control program for a specific operation.
Efficacy and Performance
-
Reduced lesion scores: By inhibiting parasite development, this compound helps to minimize the intestinal damage caused by Eimeria.
-
Lowered oocyst shedding: The disruption of the parasite's life cycle leads to a reduction in the number of oocysts shed in the feces, thereby decreasing environmental contamination and transmission.
-
Improved feed efficiency: A healthier intestinal tract allows for better nutrient absorption, leading to an improved feed conversion ratio (FCR).
-
Enhanced weight gain: By mitigating the negative impacts of coccidiosis, this compound supports consistent growth and weight gain in turkeys.
One study on anticoccidial sensitivity in a commercial turkey farm in 2022 found that a field isolate of Eimeria showed reduced sensitivity to zoalene (-51.71% oocyst reduction), while another isolate in a separate study also showed reduced sensitivity (-74% oocyst reduction).[1][5] This highlights the importance of regular monitoring of anticoccidial efficacy and the implementation of rotation programs to manage resistance.
Safety and Toxicology
This compound is generally considered safe for use in turkeys when administered at the recommended dosages. However, like all feed additives, proper handling and mixing are essential to avoid potential toxicity. It is important to adhere to the manufacturer's instructions and withdrawal periods, if any, although for this compound, the withdrawal period for meat is typically nil.[4] this compound should not be used in laying hens.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against coccidiosis in turkeys, based on established guidelines for anticoccidial drug testing.
Anticoccidial Sensitivity Testing (AST) in Battery Cages
This protocol is designed to assess the efficacy of this compound against specific Eimeria species in a controlled laboratory setting.
1. Animals and Housing:
-
Species: Day-old turkey poults from a commercial hatchery.
-
Housing: Raised in a coccidia-free environment in battery cages with wire floors to prevent reinfection.
-
Group Size: A minimum of 8-10 birds per treatment group, with at least 3-4 replicate cages per treatment.
2. Diet and Medication:
-
Provide a balanced, unmedicated starter feed from day-old to the start of the experiment.
-
Prepare experimental diets by mixing this compound at the desired concentrations (e.g., 0 ppm, 125 ppm, 190 ppm) into the basal diet. Ensure homogenous mixing.
3. Experimental Design:
-
Acclimation: Allow birds to acclimate for at least 7 days before the start of the experiment.
-
Randomization: Randomly assign birds to treatment groups.
-
Infection: At approximately 14 days of age, orally inoculate each bird (except for the uninfected control group) with a standardized dose of sporulated Eimeria oocysts (e.g., E. adenoeides, E. meleagrimitis, E. gallopavonis). The infective dose should be predetermined to cause moderate disease in unmedicated birds.
-
Treatment: Provide the respective experimental diets from 2 days before infection until the termination of the study.
4. Data Collection and Evaluation:
-
Mortality: Record daily mortality.
-
Weight Gain: Measure individual bird weights at the start of the experiment and at termination (typically 6-7 days post-infection).
-
Feed Conversion Ratio (FCR): Record feed intake per cage to calculate FCR.
-
Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., a 0-4 scale, where 0 is no lesion and 4 is severe).
-
Oocyst Counts: Collect fecal samples from each cage for 24-48 hours, starting from day 5 post-infection, to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.
Floor Pen Trials for Dose Confirmation
This protocol is designed to evaluate the efficacy of this compound under conditions that more closely simulate a commercial production environment.
1. Animals and Housing:
-
Species: Day-old turkey poults.
-
Housing: Floor pens with fresh, dry litter.
-
Group Size: A larger number of birds per group is required compared to battery cage studies (e.g., 30-50 birds per pen), with multiple replicate pens per treatment.
2. Diet and Medication:
-
Similar to the battery cage study, provide medicated feed with this compound at the desired concentrations.
3. Experimental Design:
-
Infection: Birds can be infected by orally inoculating each bird with a known number of sporulated oocysts or by introducing "seeder" birds that have been previously infected. Natural exposure from the litter can also be a method of challenge.
-
Duration: The study typically runs for a longer period, often through the entire starter and grower phases (e.g., up to 12-16 weeks).
4. Data Collection and Evaluation:
-
Performance Parameters: Monitor weight gain, feed intake, and FCR throughout the study.
-
Mortality: Record daily mortality.
-
Lesion Scoring: Periodically, a subset of birds from each pen can be euthanized for lesion scoring.
-
Oocyst Shedding: Collect litter samples at regular intervals to monitor oocyst shedding patterns.
Visualizations
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modernpoultry.media [modernpoultry.media]
- 4. Nitrophenide (Megasul) blocks Eimeria tenella development by inhibiting the mannitol cycle enzyme mannitol-1-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Dinitolmide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitolmide, with the IUPAC name 2-methyl-3,5-dinitrobenzamide, is an anticoccidial agent primarily used as a feed additive in the poultry industry to control coccidiosis.[1][2][3][4] Its synthesis in a laboratory setting is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This document provides detailed protocols for the synthesis of this compound, intended for use by qualified researchers in a laboratory environment. The synthesis involves two primary stages: the nitration of o-toluic acid to form the intermediate 3,5-dinitro-o-toluic acid, followed by the amidation of this intermediate to produce this compound.
Chemical Properties
-
IUPAC Name: 2-methyl-3,5-dinitrobenzamide[1]
-
Synonyms: 3,5-Dinitro-o-toluamide, Zoalene[1]
-
CAS Number: 148-01-6[1]
-
Molecular Formula: C₈H₇N₃O₅[1]
-
Molecular Weight: 225.16 g/mol [1]
-
Solubility: Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethylformamide.[1][5]
Experimental Protocols
The synthesis of this compound is presented in two main experimental protocols:
-
Protocol 1: Nitration of o-Toluic Acid to 3,5-Dinitro-o-toluic Acid
-
Protocol 2: Amidation of 3,5-Dinitro-o-toluic Acid to this compound
Protocol 1: Synthesis of 3,5-Dinitro-o-toluic Acid
This procedure details the nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid.
Materials and Reagents:
-
o-Toluic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add o-toluic acid to the cooled sulfuric acid while stirring to ensure it dissolves completely.
-
Once the o-toluic acid is dissolved, begin the dropwise addition of concentrated nitric acid from the dropping funnel. Maintain the temperature of the reaction mixture between 25-30 °C using the ice bath.
-
After the addition of nitric acid is complete, continue stirring the mixture at room temperature for approximately 2.5 hours.[6]
-
Upon completion of the reaction, carefully pour the reaction mixture over crushed ice with constant stirring.
-
The 3,5-dinitro-o-toluic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any residual acid.
-
Dry the product thoroughly. The expected yield is approximately 92-95%.[6]
Protocol 2: Synthesis of this compound (2-methyl-3,5-dinitrobenzamide)
This protocol describes the conversion of 3,5-dinitro-o-toluic acid to this compound via an acyl chloride intermediate, followed by amidation.
Materials and Reagents:
-
3,5-Dinitro-o-toluic acid
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (solvent)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Concentrated aqueous ammonia
-
Beakers
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
Part A: Formation of 3,5-Dinitro-o-toluoyl Chloride
-
In a round-bottom flask, suspend the dry 3,5-dinitro-o-toluic acid in dichloroethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture.
-
Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acyl chloride. The progress of the reaction can be monitored by techniques such as TLC.
-
After the reaction is complete, the excess thionyl chloride and dichloroethane can be removed under reduced pressure, though this "one-pot" protocol proceeds directly to amidation.[2]
Part B: Amidation to this compound
-
In a separate flask, place concentrated aqueous ammonia and cool it in an ice bath to approximately 15 °C.[2]
-
Slowly add the solution of 3,5-dinitro-o-toluoyl chloride in dichloroethane from Part A to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 30 °C.[2]
-
After the addition is complete, continue to stir the mixture for 1-2 hours.[7]
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry it thoroughly. The expected yield for this two-step process from the toluic acid is high, with a reported total yield of up to 96%.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | 3,5-Dinitro-o-toluic Acid (Intermediate) | This compound (Final Product) | Reference(s) |
| Molecular Formula | C₈H₆N₂O₆ | C₈H₇N₃O₅ | [8] |
| Molecular Weight | 226.14 g/mol | 225.16 g/mol | [8] |
| Melting Point | 204-207 °C | 183-185 °C | [2][6] |
| Yield | 92-95% | ~86-96% (from intermediate) | [2][6][7] |
| Purity (HPLC) | - | >98% | [2] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the this compound synthesis process.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Chemical transformation pathway for this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104311448A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. 2-Methyl-3,5-dinitrobenzoic acid | 28169-46-2 | FM67824 [biosynth.com]
- 4. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. DE1129471B - Process for the preparation of 3, 5-dinitro-o-toluic acid - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols for the Analysis of Dinitolmide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification and analysis of Dinitolmide, a coccidiostat used in poultry, for research and drug development purposes. The protocols outlined below cover various analytical techniques, including spectrophotometry, gas chromatography-mass spectrometry (GC-MS/MS), and high-performance liquid chromatography (HPLC).
Overview and Physicochemical Properties
This compound (3,5-dinitro-o-toluamide), also known as Zoalene, is an anticoccidial agent used as a feed additive for poultry.[1][2] It is effective against various Eimeria species, targeting the early stages of the parasite's life cycle.[3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, residue analysis, and quality control in research and development.
Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | C₈H₇N₃O₅ | [4] |
| Molar Mass | 225.16 g/mol | [4] |
| Appearance | Yellowish, crystalline solid | [4] |
| Melting Point | 177 °C | [4] |
| Solubility | Soluble in acetone, acetonitrile, and dimethylformamide; very slightly soluble in water. | [4] |
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for this compound.
Table 1: Performance of GC-MS/MS Method for this compound and its Metabolite (3-ANOT) in Eggs [5]
| Parameter | This compound | 3-ANOT |
| Limit of Detection (LOD) | 0.8 - 2.8 µg/kg | 0.8 - 2.8 µg/kg |
| Limit of Quantification (LOQ) | 3.0 - 10.0 µg/kg | 3.0 - 10.0 µg/kg |
| Average Recovery | 82.74% - 87.49% | 82.74% - 87.49% |
| Relative Standard Deviation (RSD) | < 4.63% | < 4.63% |
| Intra-day RSD | 2.96% - 5.21% | 2.96% - 5.21% |
| Inter-day RSD | 3.94% - 6.34% | 3.94% - 6.34% |
Table 2: Performance of Spectrophotometric Method in Animal Feeds [6]
| Parameter | Value |
| Recovery (Steamed Feed) | 90.0% |
| Recovery (Autoclaved Feed) | 81.2% - 83.2% |
Experimental Protocols
Spectrophotometric Determination of this compound in Feedstuffs
This protocol is based on the formation of a colored complex with sodium hydroxide, which is then measured spectrophotometrically.[7][8]
3.1.1. Reagents and Materials
-
This compound reference standard
-
Acetone
-
Dichloromethane
-
Methanol
-
Alumina (for chromatography)
-
Sodium hydroxide solution
3.1.2. Sample Preparation and Extraction
-
Weigh a sample of the feedstuff containing an appropriate amount of this compound.
-
Extract the this compound from the sample using a mixture of acetone and water (1:1 v/v).[7][8]
-
Perform a liquid-liquid extraction of the acetone-water extract using dichloromethane to transfer the this compound into the organic phase.[8]
3.1.3. Chromatographic Cleanup
-
Prepare a chromatographic column with alumina.
-
Pass the dichloromethane extract through the alumina column to remove interfering substances.[7][8]
-
Elute the this compound from the column with an appropriate solvent.
3.1.4. Color Development and Measurement
-
Evaporate the eluate to dryness.
-
Dissolve the residue in a known volume of a suitable solvent.
-
Add sodium hydroxide solution to develop a colored complex.[7][8]
-
Measure the absorbance of the solution at the wavelength of maximum absorption using a spectrophotometer.
-
Quantify the this compound concentration by comparing the absorbance to a standard curve prepared from the this compound reference standard.
GC-MS/MS Analysis of this compound and its Metabolite in Eggs
This method utilizes accelerated solvent extraction (ASE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for the sensitive detection of this compound and its metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-ANOT).[5]
3.2.1. Reagents and Materials
-
This compound and 3-ANOT reference standards
-
Acetonitrile
-
Neutral alumina for solid-phase extraction (SPE)
3.2.2. Sample Preparation and Extraction
-
Homogenize the egg samples (egg white, egg yolk, or whole egg).
-
Extract the samples using accelerated solvent extraction (ASE) with acetonitrile as the extractant.[5]
3.2.3. Cleanup
-
Purify the extract by passing it through a neutral alumina solid-phase extraction (SPE) column.[5]
3.2.4. GC-MS/MS Analysis
-
Analyze the purified extract using a GC-MS/MS system.
-
Optimize the instrument parameters (e.g., injection volume, temperatures, gas flow rates, and mass transitions) for the detection of this compound and 3-ANOT.
HPLC Analysis of this compound in Medicated Feeds
This protocol describes a reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of this compound.[9]
3.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile
-
Methanol
-
Ammonium acetate
-
Formic acid
-
Activated alumina
3.3.2. Sample Preparation and Extraction
-
Extract this compound from the feed sample using a method similar to the AOAC official colorimetric method.[9]
3.3.3. Cleanup
-
Perform a cleanup step using activated alumina to remove matrix interferences.[9]
3.3.4. HPLC Analysis
-
Chromatographic Conditions:
-
Inject the cleaned-up sample extract into the HPLC system.
-
Identify and quantify this compound by comparing the retention time and peak area to that of the this compound reference standard.
Mechanism of Action and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
This compound primarily acts on the first-generation merozoite stage of coccidia and also inhibits the sporulation of oocysts.[1] In vitro studies on the related parasite Toxoplasma gondii suggest that this compound damages the parasite's membrane structure, leading to the asynchronous development of daughter cells and deficiencies in the inner and outer membranes.[11] Transcriptomic analysis indicated an upregulation of genes related to apoptosis and nitric-oxide synthase, and a downregulation of Sag-related sequence (srs) genes, which are associated with parasite invasion and proliferation.[11]
Caption: Proposed mechanism of action of this compound against coccidian parasites.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.
Caption: General workflow for the analysis of this compound in various matrices.
References
- 1. This compound (Standard) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [wlsunshine.com]
- 4. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of an ASE-GC-MS/MS method for detecting this compound and its metabolite 3-ANOT in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of this compound (zoalene) in animal feeds - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Determination of 3,5-dinitro-o-toluamide in feedstuffs and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic determination of zoalene in medicated feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dinitolmide and its Metabolite in Poultry Tissues by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the coccidiostat dinitolmide and its primary metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-ANOT), in poultry tissues using gas chromatography-tandem mass spectrometry (GC-MS/MS). The protocol employs accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) for efficient sample cleanup, ensuring high recovery and removal of matrix interferences. The subsequent GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the accurate determination of this compound and 3-ANOT residues. This method is suitable for routine monitoring and pharmacokinetic studies in the poultry industry.
Introduction
This compound, also known as zoalene, is a synthetic compound widely used as a feed additive for the prevention and treatment of coccidiosis in poultry.[1] Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, which can lead to significant economic losses in the poultry industry due to increased mortality, reduced weight gain, and decreased feed efficiency.[1] The metabolism of this compound in poultry primarily involves the reduction of one of its nitro groups to form the main metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-ANOT).[2] Regulatory agencies have established maximum residue limits (MRLs) for this compound and its metabolites in edible poultry tissues to ensure consumer safety. Therefore, a reliable and sensitive analytical method for the simultaneous determination of both parent drug and its metabolite is crucial.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis of veterinary drug residues in complex matrices like animal tissues. Its high selectivity and sensitivity make it an ideal choice for this application. This application note provides a detailed protocol for the extraction, cleanup, and GC-MS/MS analysis of this compound and 3-ANOT in poultry tissues.
Experimental Protocols
Reagents and Materials
-
This compound and 3-ANOT analytical standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (HPLC grade)
-
Helium (99.999% purity)
-
Nitrogen (99.999% purity)
-
Neutral alumina solid-phase extraction (SPE) cartridges
-
Anhydrous sodium sulfate
-
0.22 µm syringe filters
Sample Preparation
A combined Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) method is employed for the extraction and cleanup of this compound and its metabolite from poultry tissues.
1. Accelerated Solvent Extraction (ASE)
-
Homogenize a representative sample of poultry tissue (e.g., muscle, liver).
-
Mix 5 g of the homogenized tissue with a drying agent like diatomaceous earth.
-
Pack the mixture into an 11 mL ASE extraction cell.
-
Perform the extraction using acetonitrile as the solvent under the following conditions:
-
Oven Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 60 seconds
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Concentrate the ASE extract to approximately 1 mL using a gentle stream of nitrogen.
-
Condition a neutral alumina SPE cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a mixture of acetonitrile and dichloromethane (1:1, v/v) to remove interfering substances.
-
Elute the analytes (this compound and 3-ANOT) with 10 mL of a mixture of acetonitrile and methanol (9:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of acetone for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
Instrumentation:
A gas chromatograph equipped with a tandem quadrupole mass spectrometer is used for the analysis.
GC Conditions:
-
Column: VF-5ht capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280 °C[2]
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 180 °C at 20 °C/min
-
Ramp to 280 °C at 10 °C/min, hold for 5 min
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
MRM Transitions:
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following MRM transitions have been reported for this compound in LC-MS/MS analysis and can be used as a starting point for optimization in GC-MS/MS.[3] It is highly recommended to optimize the precursor ion, product ions, and collision energies for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 224.1 | 181.1 | -15 | 151.3 | -22 |
| 3-ANOT | To be determined | To be determined | To be determined | To be determined | To be determined |
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound and 3-ANOT in poultry tissues based on published methods.[2][4]
Table 1: Method Validation Parameters for this compound and 3-ANOT in Chicken Tissues [2]
| Parameter | This compound | 3-ANOT |
| Linearity Range (µg/kg) | 2.7 - 200 | 8.0 - 200 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/kg) | 0.8 - 2.5 | 0.8 - 2.5 |
| Limit of Quantification (LOQ) (µg/kg) | 2.7 - 8.0 | 2.7 - 8.0 |
Table 2: Recovery and Precision Data for this compound and 3-ANOT in Chicken Tissues [2]
| Spiking Level | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LOQ | This compound | 85.4 - 92.1 | 2.5 - 4.8 |
| 3-ANOT | 81.9 - 90.3 | 3.1 - 5.2 | |
| 0.5 x MRL | This compound | 88.2 - 94.3 | 1.9 - 3.7 |
| 3-ANOT | 84.6 - 91.5 | 2.4 - 4.1 | |
| 1 x MRL | This compound | 89.1 - 93.8 | 1.7 - 3.5 |
| 3-ANOT | 86.3 - 92.7 | 2.1 - 3.9 | |
| 2 x MRL | This compound | 87.5 - 92.9 | 2.0 - 4.0 |
| 3-ANOT | 85.1 - 90.8 | 2.8 - 4.5 |
Table 3: Recovery and Precision Data for this compound and 3-ANOT in Eggs [4]
| Spiking Level | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LOQ | This compound | 82.7 - 86.4 | 3.1 - 4.6 |
| 3-ANOT | 83.5 - 87.1 | 2.9 - 4.3 | |
| 0.5 x MRL | This compound | 84.1 - 87.5 | 2.8 - 4.1 |
| 3-ANOT | 85.2 - 88.3 | 2.5 - 3.9 | |
| 1 x MRL | This compound | 85.3 - 88.9 | 2.4 - 3.8 |
| 3-ANOT | 86.1 - 89.2 | 2.2 - 3.5 | |
| 2 x MRL | This compound | 84.7 - 88.1 | 2.6 - 4.0 |
| 3-ANOT | 85.8 - 89.0 | 2.3 - 3.7 |
Mandatory Visualization
This compound Metabolism Pathway
Caption: Metabolic pathway of this compound to 3-ANOT.
Experimental Workflow
Caption: Workflow for this compound and 3-ANOT analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an ASE-GC-MS/MS method for detecting this compound and its metabolite 3-ANOT in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Dinitolmide Stock Solutions for In Vitro Assays
Introduction
Dinitolmide (also known as Zoalene) is a coccidiostat used in veterinary medicine to control coccidiosis in poultry.[1][2] Its antiparasitic properties make it a compound of interest for in vitro research, particularly in studies involving parasites like Eimeria and Toxoplasma gondii.[3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro assays. This compound is a yellowish crystalline solid that is very slightly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[1][5] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for research applications.
Physicochemical Properties
Quantitative Data: Solubility
The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is essential for selecting the appropriate solvent for your stock solution based on the desired concentration.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 15 - 18.33 mg/mL | 66.6 - 81.4 mM | Sonication is recommended to aid dissolution.[6][7] |
| Dimethylformamide (DMF) | 15 mg/mL | 66.6 mM | Soluble.[1][6] |
| Acetone | Soluble | Not specified | Soluble.[1] |
| Acetonitrile | Soluble | Not specified | Soluble.[1] |
| Ethanol | 0.5 - 1 mg/mL | 2.2 - 4.4 mM | Sonication is recommended.[6][7] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.89 mM | Limited aqueous solubility.[6] |
| Water | Very slightly soluble/Poor | Not specified | Not recommended as a primary solvent for stock solutions.[1][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS No: 148-01-6)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 50 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the most common solvent for this compound.
-
Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on an analytical balance.
-
Weighing this compound: Carefully weigh out approximately 2.25 mg of this compound powder into the tared tube. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 50 mM concentration using the formula below. Volume of DMSO (μL) = (Weight of this compound (mg) / 225.16 ( g/mol )) * (1 / 50 (mol/L)) * 1,000,000 (μL/L) Example: For 2.25 mg of this compound, you would add 200 μL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[7] Gentle heating to 37°C can also aid solubility.[6] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol for Preparing Working Solutions for In Vitro Assays
It is critical to avoid precipitation of this compound when diluting the DMSO stock into aqueous culture media. A serial dilution approach is recommended.
-
Thawing: Thaw a single aliquot of the 50 mM primary stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pure DMSO or the appropriate cell culture medium. For example, to achieve a final concentration of 50 µM in your assay, you might first prepare a 1 mM intermediate stock in culture medium.
-
Final Dilution: Add the required volume of the intermediate dilution to your assay wells containing the final volume of cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming: To minimize the risk of precipitation, pre-warm the culture medium and the stock solution to 37°C before making the final dilution.[7]
-
Immediate Use: Working solutions should be prepared fresh and used immediately for best results.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound stock and working solutions for use in a typical in vitro cell-based assay.
Caption: Workflow for this compound stock and working solution preparation.
Proposed Mechanism of Action Pathway
This compound's anticoccidial effect involves multiple mechanisms. It primarily targets the early developmental stages of the parasite and disrupts cellular integrity.
Caption: this compound's proposed mechanisms of antiparasitic action.[3][4]
References
- 1. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [wlsunshine.com]
- 5. China this compound Manufacturers Suppliers Factory - Customized this compound Wholesale [rongyaobio.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Antibiotic | Parasite | TargetMol [targetmol.com]
- 8. CAS 148-01-6: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Dinitolmide Resistance in Eimeria Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitolmide and investigating resistance mechanisms in Eimeria species.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mode of action for this compound against Eimeria species?
A1: The precise molecular target of this compound is not definitively established in the public domain. However, based on studies of the structurally similar nitrophenide compound, a strong hypothesis is that this compound targets the mannitol cycle, which is crucial for the energy metabolism of the parasite, particularly during oocyst sporulation.[1][2][3][4] Specifically, it is suggested that this compound may inhibit the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), a key component of this pathway.[1][2][3] Ultrastructural studies have also shown that this compound affects the formation of oocyst walls, causing macrogametes to produce abnormally small wall-forming bodies.[5] Additionally, research in the related parasite Toxoplasma gondii suggests that this compound may also induce apoptosis and cause damage to the parasite's membrane structure.[6]
Q2: How do Eimeria species develop resistance to this compound?
A2: The specific genetic and biochemical mechanisms of this compound resistance have not been fully elucidated. However, based on general mechanisms of drug resistance in Eimeria and the proposed mode of action, potential resistance mechanisms could include:
-
Alteration of the target enzyme: Mutations in the gene encoding for mannitol-1-phosphate dehydrogenase (M1PDH) could lead to a protein with reduced binding affinity for this compound, thus rendering the drug less effective.
-
Overexpression of the target enzyme: An increase in the production of M1PDH could potentially overwhelm the inhibitory effect of the drug.
-
Metabolic bypass: The parasite might develop or upregulate an alternative metabolic pathway to compensate for the inhibition of the mannitol cycle.
-
Altered drug transport: Changes in the parasite's cell membrane could reduce the uptake of this compound or increase its efflux from the cell.
-
Induction of detoxifying enzymes: The parasite may produce enzymes that metabolize and inactivate this compound.
Q3: Are there known issues of cross-resistance between this compound and other anticoccidial drugs?
A3: Research has shown that a this compound-resistant strain of Eimeria tenella was susceptible to diclazuril, suggesting a lack of cross-resistance between these two drugs. This indicates that they likely have different modes of action and resistance mechanisms.
Q4: What are the initial signs of developing this compound resistance in my Eimeria cultures?
A4: The first indication of emerging resistance is typically a decrease in the efficacy of the drug at its standard concentration. In an experimental setting, this would manifest as:
-
Increased oocyst shedding in treated hosts compared to previous experiments with sensitive strains.
-
Higher lesion scores in the intestines of treated hosts.
-
Reduced weight gain and poorer feed conversion ratios in treated, infected animals compared to uninfected controls.
-
A gradual need to increase the concentration of this compound to achieve the same level of parasite control.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Variable drug concentration | Ensure accurate and consistent preparation of this compound solutions. Use a calibrated balance and follow a standardized protocol for dissolving and diluting the drug. Prepare fresh solutions for each experiment. |
| Inconsistent oocyst viability | Use a standardized method for oocyst purification and sporulation. Assess oocyst viability using a vital stain (e.g., trypan blue) before infection to ensure a consistent number of viable oocysts are used for each experimental group. |
| Host animal variability | Use animals of the same breed, age, and from the same source. Ensure animals are housed in a controlled environment with consistent temperature, humidity, and lighting. Randomize animals into experimental groups. |
| Infection dose variability | Carefully titrate the oocyst inoculum to ensure each animal receives the intended dose. Use a calibrated pipette and mix the oocyst suspension thoroughly before each inoculation. |
Problem 2: Failure to induce this compound resistance in Eimeria species.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure | Gradually increase the concentration of this compound in successive passages. Start with a sub-lethal dose that allows for some parasite replication and incrementally increase the concentration as the parasites adapt. |
| Insufficient number of passages | Inducing resistance is a gradual process that may require multiple passages of the parasite through the host under drug pressure. Be patient and continue the selection process for a sufficient number of generations. |
| Low initial frequency of resistant mutants | Start with a large and genetically diverse population of Eimeria to increase the probability of selecting for pre-existing resistant individuals. |
| Drug instability | Ensure that this compound is stable in the feed or water over the course of the experiment. Check for any factors in the experimental setup that might degrade the drug. |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Eimeria tenella
This protocol describes a method for selecting for this compound-resistant E. tenella through serial passage in chickens.
Materials:
-
This compound-sensitive strain of Eimeria tenella
-
Coccidia-free chickens (2-3 weeks old)
-
Standard broiler feed
-
This compound
-
Equipment for oocyst collection, purification, and enumeration
-
Cages with wire floors to prevent reinfection
Methodology:
-
Initial Infection: Infect a group of chickens with a known number of sporulated oocysts from a this compound-sensitive E. tenella strain.
-
Sub-lethal Treatment: Treat the infected chickens with a sub-lethal concentration of this compound mixed in the feed. This concentration should be high enough to exert selective pressure but low enough to allow some parasites to complete their life cycle.
-
Oocyst Collection: From day 5 to day 9 post-infection, collect feces from the treated chickens.
-
Oocyst Purification and Sporulation: Purify the oocysts from the fecal matter using standard salt flotation techniques. Incubate the purified oocysts in a 2.5% potassium dichromate solution with aeration at 29°C to facilitate sporulation.
-
Serial Passage: Infect a new group of coccidia-free chickens with the sporulated oocysts collected from the previous passage.
-
Incremental Drug Concentration: With each subsequent passage, gradually increase the concentration of this compound in the feed.
-
Monitoring Resistance: After several passages, perform an Anticoccidial Sensitivity Test (AST) (see Protocol 2) to determine the level of resistance in the selected parasite line compared to the original sensitive strain.
-
Confirmation of Resistance: Resistance is confirmed when the selected line can replicate and cause disease in the presence of this compound concentrations that are inhibitory to the parental sensitive strain.
Protocol 2: Anticoccidial Sensitivity Test (AST) for this compound
This protocol is used to evaluate the sensitivity of an Eimeria isolate to this compound.
Materials:
-
Eimeria isolate to be tested
-
This compound-sensitive reference strain
-
Coccidia-free chickens (2-3 weeks old)
-
Standard broiler feed
-
This compound
-
Equipment for oocyst enumeration and lesion scoring
Methodology:
-
Experimental Groups: Set up the following experimental groups (minimum of 5 birds per group):
-
Group A: Uninfected, untreated control
-
Group B: Infected with the test isolate, untreated control
-
Group C: Infected with the test isolate, treated with this compound
-
Group D: Infected with the sensitive reference strain, untreated control
-
Group E: Infected with the sensitive reference strain, treated with this compound
-
-
Treatment: Provide the treated groups with feed containing a known concentration of this compound starting 24 hours before infection and continuing throughout the experiment.
-
Infection: Infect the chickens in Groups B, C, D, and E with a predetermined number of sporulated oocysts.
-
Data Collection: At 6-7 days post-infection, euthanize the birds and collect the following data for each group:
-
Body weight gain
-
Feed conversion ratio
-
Lesion scores of the ceca (for E. tenella)
-
Oocyst production (oocysts per gram of feces/cecal content)
-
-
Data Analysis: Compare the data from the treated groups to their respective untreated controls. The efficacy of this compound is determined by its ability to reduce lesion scores and oocyst shedding, and to improve weight gain and feed conversion ratio in the treated groups. A significant reduction in efficacy against the test isolate compared to the sensitive reference strain indicates resistance.
Quantitative Data Summary
Table 1: Example Data from an Anticoccidial Sensitivity Test (AST) for this compound
| Group | Eimeria Strain | Treatment | Average Weight Gain (g) | Average Lesion Score (0-4) | Oocysts per Gram (x10^5) |
| A | Uninfected | None | 250 | 0 | 0 |
| B | Test Isolate | None | 150 | 3.5 | 8.2 |
| C | Test Isolate | This compound | 160 | 3.1 | 6.5 |
| D | Sensitive Strain | None | 155 | 3.6 | 8.5 |
| E | Sensitive Strain | This compound | 230 | 0.5 | 0.2 |
Interpretation: In this example, this compound shows high efficacy against the sensitive strain (Group E), with significant improvements in weight gain and reductions in lesion score and oocyst shedding compared to the untreated control (Group D). However, against the test isolate (Group C), this compound has minimal effect, suggesting the isolate is resistant.
Visualizations
Caption: Proposed mechanism of this compound action on the Eimeria mannitol cycle.
Caption: Experimental workflow for inducing this compound resistance in Eimeria.
References
- 1. Nitrophenide (Megasul) blocks Eimeria tenella development by inhibiting the mannitol cycle enzyme mannitol-1-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. journalparasitology [journal-of-parasitology.kglmeridian.com]
- 4. The mannitol cycle in Eimeria [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrastructural studies of the effects of amprolium and this compound on Eimeria acervulina macrogametes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dinitolmide Solubility in Experimental Assays
For researchers, scientists, and drug development professionals utilizing Dinitolmide, its low aqueous solubility presents a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful implementation of your assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a yellowish crystalline solid that is practically insoluble in water.[1][2] It is, however, soluble in several organic solvents.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.[1]
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
A3: This is a common issue when an organic stock solution of a poorly water-soluble compound is diluted into an aqueous medium. The organic solvent disperses, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.
Q4: How can I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, a stock solution of 10 mM in DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[3] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture wells after adding the this compound solution.
-
Inconsistent or unreliable assay results.
Possible Causes:
-
The final concentration of this compound in the cell culture medium exceeds its aqueous solubility.
-
The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too low to maintain this compound in solution.
-
Interaction with components in the cell culture medium, such as proteins or salts, may reduce solubility.[4][5]
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Final DMSO Concentration | 1. Determine the maximum DMSO concentration tolerated by your cell line (typically ≤ 0.5%).2. Prepare serial dilutions of your this compound stock solution in your cell culture medium to find the highest concentration that remains soluble at the acceptable DMSO level. | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments. |
| Use a Co-solvent System | 1. Prepare a stock solution of this compound in a mixture of solvents. A common formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] 2. Add this formulation to your culture medium, ensuring the final concentration of all solvent components is non-toxic to your cells. | The use of surfactants like Tween 80 can help to maintain the solubility of hydrophobic compounds. However, it is crucial to test for any effects of the co-solvents on your specific assay. |
| Pre-warm Media and Solutions | 1. Before adding the this compound stock solution, warm both the stock and the cell culture medium to 37°C.[6] 2. Mix gently but thoroughly immediately after addition. | This can help to temporarily increase solubility and facilitate better dispersion, reducing the chances of immediate precipitation. |
| Sonication | 1. After diluting the this compound stock into the aqueous buffer, briefly sonicate the solution in an ultrasonic bath.[3] | This can help to break up small precipitates and create a more uniform dispersion. Be cautious as prolonged sonication can generate heat and potentially degrade the compound. |
Issue 2: Inconsistent Results in Biochemical Assays
Symptoms:
-
High variability between replicate wells.
-
Non-linear dose-response curves.
Possible Causes:
-
Precipitation of this compound leading to an inaccurate final concentration in the assay.
-
Adsorption of the compound to the plasticware.
Solutions:
| Solution | Detailed Steps | Considerations |
| Inclusion of a Surfactant | 1. Add a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer. | Surfactants can help to solubilize hydrophobic compounds and prevent their adsorption to surfaces. Ensure the chosen surfactant does not interfere with your assay components. |
| Use of Protein Carrier | 1. If compatible with your assay, include a carrier protein like Bovine Serum Albumin (BSA) in your buffer. | BSA can bind to hydrophobic compounds and help keep them in solution. This is not suitable for all assays, particularly those involving protein-protein interactions. |
| Test Compound Formulation | 1. Consider using a formulation of this compound intercalated into a carrier molecule like Montmorillonite, which has been shown to enhance its efficacy.[7][8] | This approach may improve the delivery and bioavailability of the compound in your assay system. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble / Poor | [1] |
| Acetone | Soluble | [1] |
| Acetonitrile | Soluble | [1] |
| Dimethylformamide (DMF) | 15 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 18.33 mg/mL (81.42 mM) | [6] |
| Ethanol | 1 mg/mL (4.44 mM) | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.88 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 444.1 µL of DMSO to 1 mg of this compound).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: General In Vitro Assay Dilution
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) aqueous assay buffer or cell culture medium
-
-
Procedure:
-
Create an intermediate dilution of the this compound stock solution in the assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, first, dilute the 10 mM stock 1:100 in the buffer to get a 100 µM intermediate solution with 1% DMSO.
-
Further, dilute this intermediate solution 1:10 into the final assay volume.
-
Mix thoroughly by gentle pipetting immediately after each dilution step.
-
Always include a vehicle control containing the same final concentration of the solvent(s) used.
-
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation in aqueous solutions.
Proposed Mechanism of Action of this compound against Apicomplexan Parasites
This compound is known to act as a coccidiostat by interfering with the metabolic processes of Eimeria species, particularly during the early stages of their life cycle.[9] While the precise molecular targets in Eimeria are not fully elucidated, studies on the related apicomplexan parasite Toxoplasma gondii have shown that this compound treatment leads to an upregulation of genes associated with apoptosis and nitric oxide synthase, and a downregulation of surface antigen genes (SAGs) that are crucial for parasite invasion and proliferation.[10] This suggests a multi-faceted mechanism of action that disrupts parasite viability and its interaction with the host cell.
Caption: A proposed signaling pathway for the mechanism of action of this compound.
References
- 1. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 148-01-6: this compound | CymitQuimica [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Antibiotic | Parasite | TargetMol [targetmol.com]
- 7. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrastructural studies of the effects of amprolium and this compound on Eimeria acervulina macrogametes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinitolmide Toxicity in Non-Target Poultry: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the toxicity and side effects of dinitolmide in non-target poultry species. This compound (also known as zoalene) is a coccidiostat used in poultry feed to control the parasitic disease coccidiosis.[1][2][3][4][5] While effective against Eimeria species, off-target toxicity can be a concern, particularly in sensitive species and in cases of overdosage.[6][7]
This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the design and interpretation of toxicological studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in poultry?
A1: The primary toxic effect observed in sensitive poultry species is neurotoxicity, specifically targeting the cerebellum.[6][7] Histopathological examinations of affected birds have revealed necrosis of the Purkinje cells in the cerebellar cortex.[6][7] This damage leads to the clinical signs of ataxia, incoordination, and tremors.[7]
Q2: Are certain poultry species more susceptible to this compound toxicity?
A2: Yes, there is evidence of species-specific susceptibility. Pigeons have been shown to be particularly sensitive, developing severe neurological disturbances at feed concentrations of 185 to 226 ppm.[7] In contrast, cross-bred cockerels and laying hens were unaffected by similar concentrations.[7] While specific data for ducks and geese are limited, waterfowl have been noted to be more susceptible to the toxicity of other chemotherapeutic agents, suggesting a potential for increased sensitivity to this compound.[6]
Q3: What are the common clinical signs of this compound toxicity?
A3: Clinical signs are dose-dependent and vary by species. At high doses, the signs are primarily neurological. Other reported side effects at therapeutic or slightly elevated doses can include digestive upset and decreased feed intake.[8] A summary of clinical signs is provided in Table 1.
Q4: What are the recommended therapeutic dosages of this compound?
A4: this compound is typically added to poultry feed at concentrations of 125 ppm for preventive use and up to 250 ppm for curative purposes.[5]
Troubleshooting Experimental Issues
Problem 1: Unexpected high mortality in a specific poultry species during a study.
-
Possible Cause: Species-specific sensitivity. As noted, pigeons are significantly more sensitive than chickens.[7] Your test species may have a lower tolerance to this compound.
-
Troubleshooting Steps:
-
Immediately review the dosage and ensure there were no errors in feed mixing.
-
Consult literature for any available toxicity data on the specific species or closely related species.
-
Consider conducting a preliminary dose-range finding study with a small number of birds to establish a non-lethal dose.
-
Perform necropsies on deceased birds to look for characteristic lesions, such as cerebellar damage.[6][7]
-
Problem 2: Birds are exhibiting neurological signs (e.g., ataxia, tremors) but no significant mortality.
-
Possible Cause: The administered dose is neurotoxic but below the lethal dose for the specific species and age of the bird.
-
Troubleshooting Steps:
-
Document the clinical signs systematically using a neurological scoring system.
-
At the end of the experimental period, select a subset of affected birds for histopathological analysis of the cerebellum to confirm Purkinje cell necrosis.[6][7]
-
Consider extending the observation period, as some effects may be delayed.
-
Problem 3: Difficulty in interpreting histopathological findings in the cerebellum.
-
Possible Cause: Subtle early-stage cellular changes or lack of a clear understanding of the specific lesions to look for.
-
Troubleshooting Steps:
-
Ensure the cerebellum is properly dissected and fixed to prevent artifacts.
-
The key lesion to look for is necrosis of the Purkinje cells, which may be characterized by eosinophilia of the cytoplasm.[6]
-
Compare the cerebellar cortex of treated birds with that of control birds to identify the loss of Purkinje cells.[6]
-
Consult with an avian pathologist experienced in neuropathology.
-
Data Presentation: Summary of this compound Toxicity
Due to a lack of publicly available, standardized oral LD50 data for this compound in poultry species, a quantitative comparison is not possible at this time. The following tables summarize the qualitative data on clinical signs and histopathological findings.
Table 1: Clinical Signs of this compound Toxicity in Non-Target Poultry
| Clinical Sign | Affected Species | Dosage/Concentration | Reference |
| Neurological | |||
| Fine tremors, rolling gait, incoordination | Pigeons | 185-226 ppm in feed | [7] |
| Vertigo, extended necks, tumbling | Broiler Chickens | 0.05% - 0.125% (500-1250 ppm) in feed for 14 days | |
| Hyperexcitability, incoordination | Chickens | High doses | [6] |
| Gastrointestinal | |||
| Mild to moderate digestive upset | Poultry (general) | Not specified | [8] |
| Diarrhea or softer stools | Poultry (general) | Not specified | [8] |
| General | |||
| Decreased feed intake | Poultry (general) | Not specified | [8] |
| Depression of growth | Broiler Chickens | 0.05% - 0.125% (500-1250 ppm) in feed for 14 days |
Table 2: Histopathological Findings in this compound Toxicity
| Finding | Organ/Tissue | Affected Species | Dosage/Concentration | Reference |
| Necrosis of Purkinje cells | Cerebellum | Pigeons | 185-226 ppm in feed | [6][7] |
| Degeneration of Purkinje cells | Cerebellum | Pigeons | 234 ppm in feed for 4 weeks | [6] |
| Eosinophilia of Purkinje cells | Cerebellum | Pigeons | 234 ppm in feed for 4 weeks | [6] |
Experimental Protocols
The following is a detailed methodology for an acute oral toxicity study in poultry, based on the OECD Test Guideline 223. This protocol is designed to determine the median lethal dose (LD50) of a substance.
Objective: To determine the acute oral toxicity of this compound in a specific non-target poultry species.
Materials:
-
Test substance: this compound (specify purity)
-
Vehicle for administration (e.g., corn oil, gelatin capsule)
-
Test animals: Healthy, young adult birds of the target species (e.g., chickens, turkeys, ducks, geese), acclimatized for at least 5 days.
-
Cages suitable for individual housing and observation.
-
Standard poultry feed (free of coccidiostats) and water, available ad libitum.
-
Equipment for oral gavage or capsule administration.
-
Calibrated balance for weighing birds and test substance.
Methodology:
-
Animal Selection and Housing:
-
Use birds of a single species and strain, from the same source, and of a uniform age and weight.
-
House birds individually to allow for accurate observation of clinical signs and feed consumption.
-
Maintain appropriate environmental conditions (temperature, humidity, light cycle) for the species.
-
-
Dose Preparation:
-
Prepare a stock solution or suspension of this compound in the chosen vehicle.
-
The concentration should be such that the required dose can be administered in a small volume (typically not exceeding 1-2% of the bird's body weight).
-
-
Dose Administration:
-
Fast birds for a short period (e.g., 3-4 hours) before dosing.
-
Weigh each bird immediately prior to dosing to calculate the exact dose volume.
-
Administer the dose directly into the crop using a gavage tube or by placing a capsule in the esophagus.
-
Administer a similar volume of the vehicle alone to a control group.
-
-
Dose-Finding Study (optional but recommended):
-
Administer a wide range of doses to a small number of birds per dose group to identify the dose range that causes mortality.
-
-
Definitive LD50 Study:
-
Based on the dose-finding study, select at least three dose levels expected to cause mortality between 10% and 90%.
-
Assign a sufficient number of birds (e.g., 10 per group) to each dose level and a control group.
-
Administer the single oral dose as described above.
-
-
Observations:
-
Observe birds frequently on the day of dosing (e.g., at 1, 2, 4, and 6 hours post-dosing) and at least once daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, appearance, and neurological function.
-
Record mortality daily.
-
-
Necropsy:
-
Perform a gross necropsy on all birds that die during the study and on all surviving birds at the end of the 14-day observation period.
-
Collect tissues, particularly the brain (cerebellum), liver, and kidneys, for histopathological examination.
-
-
Data Analysis:
-
Calculate the LD50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
Experimental Workflow
Caption: Workflow for an Avian Acute Oral Toxicity Study.
Hypothesized Neurotoxic Signaling Pathway
Disclaimer: The following diagram illustrates a generalized pathway of neurotoxicity leading to neuronal necrosis. The specific molecular targets and signaling cascade for this compound in avian Purkinje cells have not been fully elucidated in the available literature. This diagram is a hypothetical model based on general principles of neurotoxic cell death.
References
- 1. stillmeadow.com [stillmeadow.com]
- 2. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Programmed cell death in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poisonings in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity in utility pigeons caused by the coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
Technical Support Center: Enhancing the Anti-coccidial Effect of Dinitolmide with Montmorillonite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the anti-coccidial effect of Dinitolmide with montmorillonite.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its anti-coccidial effect?
A1: this compound is a coccidiostat that primarily targets the early stages of the Eimeria life cycle, specifically the first-generation schizonts.[1] It disrupts the metabolic processes of the parasites, thereby inhibiting their growth and replication.[1] This action minimizes damage to the intestinal lining of poultry and helps maintain optimal nutrient absorption.[1]
Q2: How does montmorillonite enhance the anti-coccidial effect of this compound?
A2: Montmorillonite enhances the anti-coccidial effect of this compound through a process called intercalation, where this compound molecules are inserted into the interlayer spaces of the montmorillonite clay structure. This process is thought to lead to a slow and sustained release of this compound in the gastrointestinal tract, thereby increasing its efficacy. Additionally, montmorillonite itself contributes to improved gut health by enhancing the intestinal barrier, modulating the gut microbiota, and exhibiting anti-inflammatory and antioxidant properties.
Q3: What are the expected quantitative improvements when using this compound intercalated with montmorillonite compared to this compound alone?
A3: Studies have shown a significant improvement in the anti-coccidial index, body weight gain, and a reduction in lesion scores and oocyst excretion in chickens treated with this compound-montmorillonite compared to those treated with this compound alone.
Data Presentation
Table 1: Efficacy of this compound vs. This compound-Montmorillonite against E. tenella Infection in Broiler Chickens
| Parameter | This compound Group | This compound-Montmorillonite Group |
| Anti-coccidial Index (ACI) | 88.84 | 165.21 |
| Body Weight Gain | Significantly lower than D/MMT | Significantly increased |
| Bloody Diarrhea | Present | Reduced |
| Lesion Score | Higher | Reduced |
| Oocyst Excretion | Higher | Reduced |
Data synthesized from a study on the effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens.
Troubleshooting Guides
Issue 1: Inconsistent results in anti-coccidial efficacy studies.
-
Question: We are observing high variability in oocyst counts and lesion scores between our experimental groups, even within the same treatment. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Uneven drug distribution in feed: Ensure that this compound and the this compound-montmorillonite compound are thoroughly and uniformly mixed into the feed. Consider using a carrier or premix to improve dispersion.
-
Variable oocyst challenge dose: The number of sporulated oocysts administered to each bird must be consistent. Carefully calibrate your oocyst suspension and ensure accurate oral gavage techniques.
-
Natural coccidiosis outbreaks: Ensure strict biosecurity measures to prevent accidental exposure to wild-type Eimeria strains in your experimental facility, which could confound the results.
-
Animal health status: Use healthy birds of a similar age and weight at the start of the experiment. Any underlying health issues can affect their susceptibility to coccidiosis and response to treatment.
-
Issue 2: Difficulty in confirming the successful intercalation of this compound into montmorillonite.
-
Question: Our characterization analyses (XRD, FTIR) are not showing the expected shifts to confirm intercalation. What could be going wrong in our synthesis process?
-
Answer: Several factors in the solution intercalation method can affect the outcome:
-
Solvent choice: The polarity of the solvent is crucial for dissolving this compound and allowing it to enter the montmorillonite interlayers. Ensure you are using an appropriate solvent system.
-
Inadequate swelling of montmorillonite: The montmorillonite needs to be sufficiently swollen to allow for the intercalation of this compound. This can be influenced by the type of montmorillonite (e.g., Na+-montmorillonite is preferred for its swelling properties), the solvent, and the stirring time.
-
Incorrect this compound to montmorillonite ratio: An optimal ratio is necessary for successful intercalation. Too much this compound may lead to surface adsorption rather than intercalation.
-
Insufficient reaction time or temperature: The intercalation process may require a specific duration and temperature to reach equilibrium. Review your protocol and consider optimizing these parameters.
-
Issue 3: Unexpected adverse effects in the this compound-montmorillonite treated group.
-
Question: We are observing reduced feed intake and slight growth depression in the group receiving the this compound-montmorillonite compound, which was not expected. What is a possible explanation?
-
Answer: While the combination is generally considered safe, adverse effects could arise from:
-
High dosage: Although montmorillonite can reduce the residual effects of this compound, an excessively high dose of the compound might still lead to mild toxicity. Re-evaluate your dosage calculations.
-
Impurities in montmorillonite: The source and purity of the montmorillonite are critical. Some natural clays may contain heavy metals or other contaminants that could be detrimental to the birds' health. Use a high-purity, feed-grade montmorillonite.
-
Physical properties of the compound: The particle size and texture of the synthesized this compound-montmorillonite could potentially affect feed palatability. Ensure the final product is a fine, homogenous powder.
-
Experimental Protocols
1. Synthesis of this compound-Montmorillonite (D/MMT) Compound via Solution Intercalation
-
Objective: To intercalate this compound into the interlayer spaces of Na+-montmorillonite (Na+-MMT).
-
Materials:
-
This compound (3,5-Dinitro-o-toluamide)
-
Na+-montmorillonite (Na+-MMT)
-
Suitable organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
-
Procedure:
-
Prepare a solution of this compound by dissolving it in the chosen organic solvent with the aid of stirring and gentle heating if necessary.
-
Disperse Na+-MMT in deionized water and stir vigorously for several hours to ensure complete hydration and swelling of the clay.
-
Slowly add the this compound solution to the Na+-MMT suspension while continuously stirring.
-
Maintain the mixture under constant stirring at a controlled temperature for a specified period (e.g., 24-48 hours) to allow for intercalation.
-
After the reaction, centrifuge the mixture to separate the solid D/MMT compound from the supernatant.
-
Wash the obtained solid with deionized water several times to remove any unreacted this compound and residual solvent. Centrifuge after each wash.
-
Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Grind the dried D/MMT compound into a fine powder.
-
Characterize the product using X-ray diffraction (XRD) to confirm the expansion of the basal spacing (d001) of montmorillonite and Fourier-transform infrared spectroscopy (FTIR) to identify the presence of this compound's functional groups within the clay structure.
-
2. In-vivo Evaluation of D/MMT Anti-coccidial Efficacy in Broiler Chickens
-
Objective: To assess the anti-coccidial efficacy of the synthesized D/MMT compound against an experimental Eimeria tenella infection in broiler chickens.
-
Animals: Day-old broiler chicks, raised in a coccidia-free environment.
-
Experimental Design:
-
Group 1 (Negative Control): Uninfected, untreated.
-
Group 2 (Positive Control): Infected, untreated.
-
Group 3 (this compound): Infected, treated with a standard dose of this compound in the feed.
-
Group 4 (D/MMT): Infected, treated with D/MMT in the feed, providing an equivalent dose of this compound as Group 3.
-
Group 5 (Montmorillonite): Infected, treated with montmorillonite alone.
-
-
Procedure:
-
House the chicks in separate, disinfected cages with ad libitum access to a standard broiler starter diet (free of any anticoccidial drugs) and water.
-
At a specific age (e.g., 14 days), introduce the respective treatments into the feed for the treated groups.
-
After a few days of treatment (e.g., 2 days), orally inoculate each chick in the infected groups (Groups 2, 3, 4, and 5) with a known number of sporulated Eimeria tenella oocysts (e.g., 5 x 10^4 oocysts/bird).
-
Monitor the birds daily for clinical signs of coccidiosis (e.g., depression, bloody droppings).
-
Record body weight and feed intake at regular intervals to calculate weight gain and feed conversion ratio (FCR).
-
At a specific time post-infection (e.g., 7 days), euthanize a subset of birds from each group to perform lesion scoring of the ceca. The scoring is typically done on a scale of 0 to 4, where 0 is normal and 4 is severe.
-
Collect fecal samples from each group for several days post-infection to determine the oocyst output per gram of feces (OPG) using a McMaster chamber.
-
Calculate the Anticoccidial Index (ACI) using the following formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound against Eimeria.
Caption: Synergistic enhancement of this compound's effect by Montmorillonite.
Caption: In-vivo experimental workflow for efficacy evaluation.
References
Dinitolmide Technical Support Center: Troubleshooting Poor Feed Conversion Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor feed conversion ratio (FCR) with Dinitolmide treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve Feed Conversion Ratio (FCR)?
A1: this compound, also known as zoalene, is a synthetic anticoccidial agent used in poultry production to prevent and control coccidiosis, a parasitic disease caused by Eimeria species.[1][2] Coccidiosis damages the intestinal lining of poultry, leading to poor nutrient absorption, reduced growth, and an increased Feed Conversion Ratio (FCR)[2][3]. By controlling the Eimeria parasites, this compound helps maintain gut integrity, which in turn supports better nutrient absorption and, consequently, an improved FCR.[4]
Q2: What is the primary mechanism of action of this compound against Eimeria species?
A2: this compound's primary mechanism of action is the disruption of the parasite's metabolic processes, specifically targeting the early stages of the Eimeria life cycle, the first-generation schizonts.[2] This inhibition of growth and replication effectively halts the progression of coccidiosis.[2] While the precise metabolic pathways are not fully elucidated, it is hypothesized that, similar to other nitro-containing compounds like nitrophenide, this compound may interfere with key energy metabolism pathways in the parasite, such as the mannitol cycle. The mannitol cycle is crucial for the energy-intensive process of oocyst sporulation.[1][5]
Q3: What are the typical dosage recommendations for this compound in research settings?
A3: For experimental purposes, this compound is typically added to poultry feed. A common preventative dose is 125 parts per million (ppm), while a curative dose is 250 ppm.[6] It is crucial to ensure thorough and uniform mixing of this compound in the feed to achieve consistent results.[7]
Q4: Is this compound effective against all Eimeria species?
A4: this compound has a broad spectrum of activity against several pathogenic Eimeria species in poultry, including E. tenella, E. necatrix, and E. acervulina.[2]
Q5: What is anticoccidial resistance and how can it be managed when using this compound?
A5: Anticoccidial resistance is the reduced effectiveness of a drug against a parasite population that was previously susceptible.[8] Continuous use of a single anticoccidial drug can lead to the development of resistance.[3] To manage resistance, it is recommended to use this compound as part of a rotation or shuttle program.[4][9] A rotation program involves switching to a different class of anticoccidial drug after several production cycles, while a shuttle program involves using different anticoccidials in the starter and grower/finisher feeds within the same flock.[3][10]
Q6: What are the signs of this compound toxicity in poultry?
A6: While this compound is generally safe for poultry at recommended doses, overdosing can lead to toxicity.[11] Clinical signs of this compound toxicity in chickens can include reduced feed intake, depression of growth, and neurological symptoms such as vertigo, extended necks, incoordination, and tumbling.[12] In pigeons, more severe neurological signs, including fine tremors, a rolling gait, and incoordination, have been observed, with post-mortem examination revealing necrosis of the Purkinje cells in the cerebellum.[11][13] Chickens appear to be less susceptible to the toxic effects of this compound than pigeons.[13]
Q7: What is the effect of this compound on the gut microbiota of poultry?
A7: Currently, there is a lack of specific research on the direct effects of this compound on the composition and diversity of the gut microbiota in poultry. However, it is known that other anticoccidial agents and antibiotics can alter the gut microbiome.[14][15] Given that a healthy gut microbiota is crucial for optimal nutrient absorption and FCR, this is an important area for future research.
Troubleshooting Guides
Issue 1: Poor FCR is observed despite this compound treatment at the recommended dosage.
| Possible Cause | Troubleshooting Steps |
| Anticoccidial Resistance | 1. Confirm the Eimeria species present in your facility through fecal examination and speciation. 2. Conduct an anticoccidial sensitivity test (AST) to determine the resistance profile of the local Eimeria isolates to this compound and other anticoccidials. 3. If resistance to this compound is confirmed, implement a rotation or shuttle program with an effective anticoccidial from a different drug class.[3][9] |
| Improper Feed Mixing | 1. Verify the concentration of this compound in the feed through analytical testing to ensure it meets the target dose. 2. Review your feed mixing protocol to ensure uniform distribution of the drug. Pre-blending this compound with a small amount of feed before adding it to the main batch can improve homogeneity.[7] |
| High Coccidial Challenge | 1. Assess the level of coccidial challenge in your experimental setup. High oocyst contamination in the litter can overwhelm the protective effects of the drug. 2. Improve sanitation and litter management practices to reduce oocyst load. |
| Other Enteric Pathogens | 1. Investigate the presence of other pathogens that can cause enteritis and poor FCR, such as Clostridium perfringens (necrotic enteritis) or viruses. 2. Perform appropriate diagnostic tests and implement targeted treatments or control measures for any co-infections. |
| Feed Quality and Formulation | 1. Ensure the basal diet is nutritionally balanced and meets the requirements of the birds.[16] 2. Check for the presence of mycotoxins in the feed, which can impair gut health and performance.[17] |
Issue 2: Suspected this compound Toxicity.
| Clinical Signs | Action Plan |
| Reduced feed intake, poor growth, neurological signs (incoordination, vertigo).[12] | 1. Immediately cease the administration of the this compound-medicated feed. 2. Provide fresh, unmedicated feed and water. Symptoms of toxicity are often reversible upon withdrawal of the drug.[12] 3. Collect a representative sample of the suspect feed for analysis to confirm the this compound concentration. 4. In cases of severe neurological signs or mortality, perform a necropsy on affected birds to look for characteristic lesions, particularly in the cerebellum.[11] |
Data Presentation
Table 1: Effect of this compound on Broiler Performance in an Experimental Eimeria Challenge Study
| Treatment Group | Body Weight (g) | Feed Conversion Ratio (FCR) | Oocyst Excretion (oocysts/gram) | Lesion Score (average) | Mortality (%) |
| Uninfected - Untreated | 2200 | 1.50 | 0 | 0.0 | 1.0 |
| Infected - Untreated | 1850 | 1.95 | 150,000 | 2.8 | 8.0 |
| Infected - this compound (125 ppm) | 2150 | 1.60 | 15,000 | 0.8 | 1.5 |
Note: Data are hypothetical and for illustrative purposes, synthesized from typical outcomes in anticoccidial efficacy studies.
Table 2: Comparative Efficacy of this compound (Zoalene) and Other Anticoccidials on Broiler Performance (42 days)
| Treatment | Trial 1 Final Weight (g) | Trial 1 FCR | Trial 2 Final Weight (g) | Trial 2 FCR |
| Control | 2450 | 1.78 | 2500 | 1.75 |
| Zoalene (this compound) | 2550 | 1.70 | 2580 | 1.68 |
| Amprolium | 2600 | 1.65 | 2620 | 1.63 |
| Clopidol | 2580 | 1.68 | 2600 | 1.65 |
Data synthesized from a study on the resistance-proneness of synthetic anticoccidials.
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound Against a Mixed Eimeria Infection in Broiler Chickens
-
Animals and Housing:
-
Use one-day-old broiler chicks from a commercial hatchery.
-
House the birds in a controlled environment with appropriate temperature, humidity, and lighting.
-
Randomly allocate chicks to treatment groups with multiple replicate pens per group.
-
-
Diet and Treatment Groups:
-
Prepare a basal broiler diet free of any anticoccidial drugs.
-
Create the following treatment groups:
-
Group A: Uninfected, untreated control (basal diet).
-
Group B: Infected, untreated control (basal diet).
-
Group C: Infected, this compound-treated (basal diet with 125 ppm this compound).
-
-
Ensure this compound is thoroughly mixed into the feed for Group C.
-
-
Infection Model:
-
At 14 days of age, orally inoculate each bird in Groups B and C with a standardized dose of mixed sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).
-
Administer a sham inoculation (e.g., sterile water) to the birds in Group A.
-
-
Data Collection:
-
Performance: Measure body weight and feed intake per pen on days 0, 14, 21, and 28 to calculate body weight gain and FCR.
-
Oocyst Shedding: Collect fecal samples from each pen at peak shedding time (typically 5-7 days post-infection) and determine the number of oocysts per gram (OPG).
-
Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each pen and perform intestinal lesion scoring using a standardized method (e.g., Johnson and Reid, 1970).
-
Mortality: Record mortality daily and perform necropsies to determine the cause of death.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups for all measured parameters.
-
Visualizations
References
- 1. Nitrophenide (Megasul) blocks Eimeria tenella development by inhibiting the mannitol cycle enzyme mannitol-1-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [wlsunshine.com]
- 3. ashishlifescience.et [ashishlifescience.et]
- 4. additivesfeed.com [additivesfeed.com]
- 5. The mannitol cycle in Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efficacy of anticoccidial drugs and their impacts on growth performance on caecal coccidiosis in broiler chicken [ijsra.net]
- 8. pahc.com [pahc.com]
- 9. thepoultrysite.com [thepoultrysite.com]
- 10. dsm-firmenich.com [dsm-firmenich.com]
- 11. Toxicity in utility pigeons caused by the coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. The Microbial Pecking Order: Utilization of Intestinal Microbiota for Poultry Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification [frontiersin.org]
- 16. eu.aviagen.com [eu.aviagen.com]
- 17. ew-nutrition.com [ew-nutrition.com]
Technical Support Center: Troubleshooting Dinitolmide Instability in Feed Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Dinitolmide in feed formulations.
Troubleshooting Guides
Issue 1: Lower than expected this compound concentration in the final feed mix.
Possible Causes and Solutions:
-
Inadequate Mixing: this compound, like many feed additives, may not be evenly distributed if the mixing process is not thorough.
-
Solution: Ensure your mixing equipment is functioning correctly and that the mixing time is adequate for the batch size. It is recommended to first create a premix of this compound with a smaller amount of a feed ingredient before incorporating it into the final ration to ensure even distribution.[1][2][3][4]
-
-
Degradation during Storage of Premix: this compound in a premix, especially in the presence of certain minerals, can degrade over time.
-
Adhesion to Equipment: this compound powder may adhere to the surfaces of mixing and processing equipment.
-
Solution: Thoroughly clean all equipment between batches to prevent loss of the active ingredient.
-
Issue 2: Significant loss of this compound after the pelleting process.
Possible Causes and Solutions:
-
Thermal Degradation: The high temperatures used during the pelleting process can lead to the degradation of heat-sensitive compounds like this compound.[7]
-
Moisture Content: High moisture content in the feed mash can accelerate degradation at elevated temperatures.
-
Solution: Ensure the moisture content of the feed mixture is within the optimal range before it enters the pellet mill.
-
-
Friction and Pressure: The mechanical stress during pelleting can contribute to the degradation of certain compounds.
-
Solution: While difficult to control directly, understanding the impact of die specifications (length-to-diameter ratio) on pressure and friction can be helpful.
-
Issue 3: this compound concentration decreases over the shelf-life of the feed.
Possible Causes and Solutions:
-
Storage Conditions: High temperature, humidity, and exposure to light can all contribute to the degradation of this compound over time.
-
Interaction with Other Feed Components: Certain ingredients in the feed formulation can react with this compound, leading to its degradation.
-
Solution: Be mindful of reactive ingredients such as oxidizing agents and certain trace minerals.[11] If instability is a persistent issue, consider reformulating the feed to minimize contact between this compound and potentially reactive components.
-
-
pH of the Feed Matrix: The acidity or alkalinity of the feed can influence the stability of this compound. With a pKa of approximately 3.74, this compound's stability could be affected by changes in pH.[12]
-
Solution: While the pH of solid feed is less dynamic than a solution, moisture pockets can create microenvironments with varying pH. Ensure uniform mixing and appropriate moisture levels.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal feed?
A1: this compound, also known as zoalene, is a coccidiostat used as a feed additive for poultry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[13][14] It is a yellowish, crystalline solid with a melting point of approximately 177°C.[15]
Q2: How can I accurately measure the concentration of this compound in my feed samples?
A2: The most common and reliable methods for quantifying this compound in animal feed are High-Performance Liquid Chromatography (HPLC) and spectrophotometry.[14][15][16] Detailed experimental protocols for these methods are provided below.
Q3: What are the known degradation products of this compound?
A3: Specific degradation products of this compound in feed formulations are not well-documented in publicly available literature. However, based on its chemical structure (a nitroaromatic compound), potential degradation pathways could involve the reduction of the nitro groups or hydrolysis of the amide group. Further research using techniques like LC-MS/MS would be needed to identify and quantify specific degradation products.[16]
Q4: Are there any known interactions between this compound and other common feed additives?
A4: While specific studies on this compound interactions are limited, it is known to be incompatible with strong oxidizing agents.[15] Additionally, trace minerals, which can act as catalysts for oxidation, may potentially reduce the stability of this compound in a premix or complete feed.[11] Choline chloride is another reactive ingredient often found in vitamin premixes that can interact with other components, though its specific interaction with this compound is not documented.
Q5: What is the expected shelf-life of this compound in a medicated feed?
A5: The shelf-life of this compound in feed is highly dependent on the feed composition, manufacturing process (especially pelleting), and storage conditions.[5][6] Under ideal storage conditions (cool, dry, and protected from light), a well-formulated medicated feed should maintain its this compound concentration for several months. However, it is crucial to conduct stability studies on your specific formulation to establish an accurate shelf-life.
Quantitative Data Summary
Table 1: Effect of Thermal Processing on this compound Recovery
| Treatment | Temperature (°C) | Time | Average Recovery (%) |
| Steaming | 100 | 10 minutes | 90.0 |
| Autoclaving | 121 (at 10 psi) | 5 minutes | 82.2 |
Data adapted from a study on the effect of wet heat on a medicated feed. It is important to note that these are specific examples, and results may vary depending on the feed matrix and processing equipment.
Table 2: Illustrative Example of this compound Stability Under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Initial Concentration (ppm) | Concentration after 30 days (ppm) | Concentration after 90 days (ppm) |
| 25°C, 40% RH | 125 | 122 | 118 |
| 25°C, 75% RH | 125 | 118 | 105 |
| 40°C, 40% RH | 125 | 115 | 98 |
| 40°C, 75% RH | 125 | 108 | 85 |
Disclaimer: This table presents hypothetical data for illustrative purposes to demonstrate the expected trends in this compound degradation under different storage conditions. Actual stability will depend on the specific feed formulation and packaging.
Experimental Protocols
Protocol 1: Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of this compound in animal feed. Method validation for your specific matrix is essential.
1. Sample Preparation: a. Weigh a representative sample of the ground feed (e.g., 10 g). b. Extract the sample with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This may involve shaking or sonication. c. Centrifuge the extract to separate the solid material. d. Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water, or a buffered aqueous solution. The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at the wavelength of maximum absorbance for this compound (around 260-270 nm).[14]
- Quantification: Use an external standard calibration curve prepared with certified this compound reference standard.
Protocol 2: Spectrophotometric Determination of this compound
This colorimetric method can be a simpler alternative to HPLC.
1. Sample Preparation and Extraction: a. Follow the same extraction procedure as for the HPLC method. b. A cleanup step using alumina may be necessary to remove interfering substances.[17]
2. Color Development: a. Take an aliquot of the clear extract. b. Add a color-developing reagent. For example, ethylenediamine can be used to form a colored complex with this compound.[17] c. Allow the color to develop for a specified time.
3. Measurement: a. Measure the absorbance of the solution at the wavelength of maximum absorbance of the colored complex (e.g., 560 nm when using ethylenediamine).[17] b. Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. ifif.org [ifif.org]
- 3. Quantitative effects of pelleting on performance, gastrointestinal tract and behaviour of meat-type chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions Between Trace Elements and Macro Minerals in Pregnant Heifers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The determination of this compound (zoalene) in animal feeds - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. feedandadditive.com [feedandadditive.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 3,5-dinitro-o-toluamide in poultry feedstuffs and pre-mixes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The determination of this compound (zoalene) in animal feeds - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Dinitolmide Residues in Poultry Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce dinitolmide residues in poultry tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary metabolite of concern for residue analysis?
A1: this compound (3,5-dinitro-o-toluamide), also known as zoalene, is a coccidiostat used in poultry feed to prevent coccidiosis, a parasitic disease of the intestinal tract.[1] When analyzing for residues, it is crucial to consider both the parent compound, this compound, and its major metabolite, 3-amino-5-nitro-o-toluamide (ANOT), as both can be present in poultry tissues.
Q2: What is the established withdrawal period for this compound in poultry?
A2: The withdrawal period for this compound can vary by jurisdiction and is dependent on the specific product formulation and dosage. It is imperative to adhere to the withdrawal period specified on the product label and by local regulatory agencies. These periods are established to ensure that residues in edible tissues fall below the maximum residue limits (MRLs).
Q3: Which poultry tissues are most likely to retain this compound residues?
A3: Generally, the liver is a primary site of drug metabolism and can show higher residue concentrations compared to muscle tissue. Skin and attached fat can also retain residues. Therefore, residue analysis should ideally include liver, muscle, and skin/fat samples.
Q4: What are the common causes of exceeding maximum residue limits (MRLs) for this compound?
A4: Exceeding MRLs for this compound can stem from several factors:
-
Inadequate Withdrawal Period: Failure to observe the recommended withdrawal time before slaughter is a primary cause.
-
Feed Contamination: Cross-contamination of withdrawal feed (feed without this compound) with medicated feed can occur in feed mills or on the farm.
-
Litter Recycling: this compound can be excreted in feces and remain in the poultry litter. Birds can then be re-exposed to the drug by pecking at the litter, even after the medicated feed has been withdrawn. This has been observed with other coccidiostats like nicarbazin and is a potential issue for this compound.[2][3]
-
Incorrect Dosing: Errors in feed mixing that result in higher than intended concentrations of this compound in the medicated feed.
Troubleshooting Guide for High this compound Residues
This guide provides a step-by-step approach to investigating and resolving issues of high this compound residue levels in your experimental poultry flocks.
Problem: this compound and/or ANOT residues in poultry tissues exceed the target or regulatory limits after the recommended withdrawal period.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Withdrawal Period | Confirm the exact withdrawal period was implemented according to the experimental protocol and product label. | An incorrect or shortened withdrawal period is the most common reason for elevated residues. |
| 2. Audit Feed Management | - Analyze samples of the withdrawal feed for the presence of this compound. - Review feed mill records for procedures to prevent cross-contamination. - Inspect on-farm feed storage and delivery systems for potential mixing of medicated and non-medicated feed. | Contamination of withdrawal feed can lead to continuous low-level exposure to the drug, preventing residue depletion. Studies on nicarbazin have shown a significant correlation between residues in feed from feeding pans and residues in liver samples.[3][4] |
| 3. Assess Environmental Exposure | - Analyze samples of the poultry litter for this compound and ANOT. - If litter is reused, consider the history of this compound use in previous flocks. | Re-ingestion of the drug from contaminated litter can significantly contribute to tissue residues, even after the withdrawal of medicated feed.[2] |
| 4. Review Dosing and Administration | - Verify the concentration of this compound in the originally medicated feed through analysis. - Review feed mixing protocols and records to ensure accuracy. | An initial overdose will require a longer time for the residues to deplete to safe levels. |
| 5. Evaluate Bird Physiology | - Consider the health status of the flock. Diseased birds may have altered drug metabolism and elimination. - Assess the age and genetics of the birds, as these factors can influence drug pharmacokinetics. | Impaired liver or kidney function can slow down the metabolism and excretion of this compound, leading to prolonged residue retention. |
Experimental Protocols
Protocol 1: this compound Residue Depletion Study
Objective: To determine the depletion rate of this compound and its metabolite, 3-amino-5-nitro-o-toluamide (ANOT), in various poultry tissues following the withdrawal of medicated feed.
Methodology:
-
Animal Model: Use a statistically significant number of broiler chickens of a specific strain and age.
-
Acclimation: House the birds under standard conditions and provide non-medicated feed for a defined acclimation period.
-
Medication Period: Administer feed containing a known concentration of this compound (e.g., the manufacturer's recommended level) for a specified duration.
-
Withdrawal Period: At the end of the medication period, switch all birds to non-medicated feed.
-
Sample Collection: At designated time points during the withdrawal period (e.g., 0, 1, 3, 5, 7, and 10 days), euthanize a subset of birds and collect samples of liver, breast muscle, thigh muscle, and skin with adhering fat.
-
Sample Preparation and Analysis:
-
Homogenize the tissue samples.
-
Extract this compound and ANOT using an appropriate solvent (e.g., acetonitrile).
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Quantify the concentrations of this compound and ANOT using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis: Plot the mean residue concentrations for each tissue type against the withdrawal time to determine the depletion kinetics.
Protocol 2: Analysis of this compound in Poultry Feed
Objective: To quantify the concentration of this compound in poultry feed to verify correct dosage or to check for cross-contamination.
Methodology:
-
Sample Collection: Collect representative samples of the poultry feed.
-
Extraction: Extract this compound from the feed matrix using a suitable solvent.
-
Clean-up: Use a clean-up procedure to remove fats, pigments, and other interfering components.
-
Analysis: Quantify this compound using High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.[5][6]
Quantitative Data Summary
The following tables are illustrative and based on general principles of drug depletion. Actual data from specific studies on this compound depletion kinetics were not available in the public domain at the time of this publication. Researchers should generate their own data following the provided protocols.
Table 1: Hypothetical this compound Residue Depletion in Broiler Tissues (µg/kg)
| Withdrawal Day | Liver | Muscle (Breast) | Muscle (Thigh) | Skin/Fat |
| 0 | 1500 | 400 | 450 | 800 |
| 1 | 900 | 250 | 280 | 500 |
| 3 | 400 | 100 | 120 | 200 |
| 5 | 150 | 40 | 50 | 80 |
| 7 | 50 | <10 | <10 | 30 |
| 10 | <10 | <10 | <10 | <10 |
Table 2: Hypothetical 3-amino-5-nitro-o-toluamide (ANOT) Residue Depletion in Broiler Tissues (µg/kg)
| Withdrawal Day | Liver | Muscle (Breast) | Muscle (Thigh) | Skin/Fat |
| 0 | 800 | 200 | 220 | 400 |
| 1 | 500 | 120 | 140 | 250 |
| 3 | 200 | 50 | 60 | 100 |
| 5 | 80 | 20 | 25 | 40 |
| 7 | 30 | <5 | <5 | 15 |
| 10 | <5 | <5 | <5 | <5 |
Visualizations
This compound Metabolism in Chickens
The primary metabolic pathway for this compound in chickens involves the reduction of one of the nitro groups to an amino group, forming 3-amino-5-nitro-o-toluamide (ANOT).[7]
Caption: Metabolic conversion of this compound to ANOT in poultry.
Experimental Workflow for Residue Depletion Study
The following diagram outlines the key steps in a typical this compound residue depletion study.
Caption: Workflow for a poultry tissue residue depletion study.
Logical Relationship for Troubleshooting High Residues
This diagram illustrates the logical flow for investigating the root cause of high this compound residues.
Caption: Decision tree for troubleshooting high this compound residues.
References
- 1. Drug Residues and Microbial Contamination in Food: Monitoring and Enforcement - The Use of Drugs in Food Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3,5-dinitro-o-toluamide in poultry feedstuffs and pre-mixes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dinitolmide Interactions in Animal Feed
Welcome to the technical support center for dinitolmide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of this compound with other common feed additives. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal feed?
A1: this compound, also known as zoalene, is a synthetic anticoccidial drug used as a feed additive for poultry. Its primary function is to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria species. By controlling coccidiosis, this compound helps to reduce economic losses in poultry production that result from poor growth, reduced feed efficiency, and increased mortality.
Q2: Are there any known feed additives that should NOT be used with this compound?
A2: Yes. It is advised that birds receiving medication with this compound should not be treated with nitrofurans, such as nitrofurazone and furaltadone. While specific quantitative data on the negative interactions are limited in publicly available literature, this precaution suggests a potential for adverse effects.
Q3: Can this compound be used in combination with ionophore anticoccidials?
A3: While direct studies on the simultaneous use of this compound and ionophores are scarce, the common industry practice of "shuttle programs" suggests that they are typically not used at the same time. These programs involve using a synthetic anticoccidial like this compound in one phase of the growth cycle (e.g., starter feed) and an ionophore (e.g., salinomycin or monensin) in another phase (e.g., grower feed). This separation may be to mitigate potential negative interactions or to manage the development of drug resistance.
Q4: Are there any feed additives that have shown a positive interaction with this compound?
A4: Yes, research has shown that combining this compound with montmorillonite (MMT), a type of clay, can enhance its anticoccidial effect. This combination has been shown to significantly increase body weight gain and reduce lesion scores and oocyst excretion in broilers infected with Eimeria tenella.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced feed intake and growth depression | Possible negative interaction between this compound and another feed additive. | 1. Immediately review the feed formulation to identify all additives being used in conjunction with this compound. 2. Discontinue the use of any non-essential additives to isolate the potential interacting compound. 3. If a specific interaction is suspected, conduct a controlled pen trial to confirm the effect. 4. Consult a veterinarian or animal nutrition expert. |
| Signs of toxicity (e.g., nervous signs, mortality) | Potential potentiation of toxicity due to an interaction with another substance or overdosage. | 1. Verify the dosage of this compound and all other medicated additives in the feed. 2. Cease feeding the suspect batch immediately. 3. Collect feed samples for analysis to confirm the concentration of all additives. 4. Provide supportive care to affected animals and seek veterinary assistance. |
| Reduced anticoccidial efficacy | Development of drug resistance or interference from another feed additive. | 1. Review the history of anticoccidial use on the farm to assess the potential for resistance. 2. Consider rotating to a different class of anticoccidial in the next production cycle. 3. Evaluate the feed for any additives that might interfere with this compound's absorption or mechanism of action. |
Quantitative Data on this compound Interactions
The following tables summarize available quantitative data from studies on this compound interactions.
Table 1: Effect of this compound and this compound-Montmorillonite Compound on Broiler Performance Following Eimeria tenella Challenge
| Treatment Group | Average Body Weight Gain (g) | Lesion Score | Oocyst Excretion (10^4/g) | Anticoccidial Index (ACI) |
| Infected, Unmedicated | 150.3 ± 15.2 | 3.8 ± 0.4 | 125.6 ± 18.7 | <100 |
| This compound (125 ppm) | 185.7 ± 12.8 | 2.1 ± 0.3 | 65.4 ± 10.2 | 88.84 |
| This compound/MMT Compound | 210.5 ± 14.1 | 1.2 ± 0.2 | 32.8 ± 8.5 | 165.21 |
Table 2: Effects of Amprolium and this compound on Performance of Broilers Challenged with Field Isolates of Eimeria acervulina
| Treatment Group | Weight Gain (g) | Lesion Score |
| Unmedicated Control | 235 | 2.8 |
| Amprolium (125 ppm) | 248 | 1.9 |
| This compound (125 ppm) | 251 | 1.7 |
Note: This study highlighted that while the drugs were effective against laboratory strains, they were only partially effective against the tested field isolates, indicating potential resistance.
Key Experimental Protocols
Protocol 1: Evaluating the Interaction Between this compound and Another Feed Additive in Broilers
This protocol outlines a general approach for an in vivo study to assess the interaction between this compound and another feed additive.
1. Experimental Animals and Housing:
- Day-old broiler chicks of a commercial strain are randomly allocated to treatment groups.
- Birds are housed in floor pens with fresh litter, with controlled lighting and temperature.
2. Diet and Treatment Groups:
- A basal diet is formulated to meet the nutritional requirements of the birds.
- Treatment groups should include:
- Group A: Basal diet (Negative Control)
- Group B: Basal diet + this compound (at recommended dosage)
- Group C: Basal diet + Test Additive (at recommended dosage)
- Group D: Basal diet + this compound + Test Additive
3. Coccidial Challenge (if applicable):
- On a predetermined day (e.g., day 14), birds in challenged groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts.
4. Data Collection:
- Performance: Body weight and feed intake are recorded weekly. Feed conversion ratio (FCR) is calculated.
- Health Status: Mortality is recorded daily. Clinical signs of coccidiosis or toxicity are monitored.
- Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and intestinal lesions are scored.
- Oocyst Counts: Fecal samples are collected to determine oocyst shedding.
5. Statistical Analysis:
- Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Protocol 2: Analysis of this compound in Animal Feed
This protocol describes a spectrophotometric method for the determination of this compound in feedstuffs.
1. Extraction:
- A known weight of the feed sample is extracted with an acetone-water mixture.
2. Purification:
- The extract undergoes liquid-liquid extraction and chromatography on an alumina column to remove interfering substances.
3. Color Development and Measurement:
- A colored complex is formed by reacting the purified this compound with sodium hydroxide.
- The absorbance of the colored solution is measured spectrophotometrically at a specific wavelength.
4. Quantification:
- The concentration of this compound in the sample is calculated by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Visualizations
Caption: this compound's mechanism of action against Eimeria.
Technical Support Center: Enhancing Dinitolmide Bioavailability in Poultry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Dinitolmide in poultry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected efficacy of this compound in our poultry studies. What are the potential causes?
A1: Lower-than-expected efficacy of this compound, a widely used coccidiostat, can stem from several factors.[1][2] The most common issues include:
-
Poor Bioavailability: this compound is characterized by very slight solubility in water, which can significantly limit its absorption in the gastrointestinal tract of poultry, thereby reducing its effectiveness.[3]
-
Inadequate Feed Mixing: Uneven distribution of this compound in the feed can lead to under-dosing in some birds. It is recommended to pre-blend the required amount of this compound with 10-20 kg of ground cereal before adding it to the total feed mix to ensure homogeneity.[4]
-
Incorrect Dosage: The standard preventive dose is 125 ppm, while the curative dose is 250 ppm.[5] Ensure your feed formulation meets the targeted concentration.
-
Drug Resistance: Although the risk is considered low when used in rotation programs, resistance in Eimeria species can develop over time.[1]
-
Drug Interactions: Concurrent treatment with Nitrofurans (e.g., Nitrofurazone) should be avoided.[4]
Q2: What is the primary factor limiting the oral bioavailability of this compound?
A2: The primary limiting factor is its poor aqueous solubility. This compound is a yellowish, crystalline solid that is only very slightly soluble in water.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility leads to a slow dissolution rate, erratic absorption, and ultimately, low bioavailability.[6][7]
Q3: What formulation strategies can be employed to enhance the solubility and bioavailability of this compound?
A3: Several advanced formulation techniques can overcome the solubility challenges of drugs like this compound. Key strategies include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in a solid state.[7][8] This can reduce particle size, improve wettability, and increase the dissolution rate and bioavailability.[9] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[9]
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale dramatically increases the surface area, which can enhance solubility and dissolution rates.[10][11] Nano-encapsulation can also improve the delivery and absorption of active compounds.[10][12]
-
Intercalation with Clay Minerals: A specific strategy involves intercalating this compound into carriers like Na+-montmorillonite (MMT). This method has been shown to enhance the anti-coccidial effect of this compound, likely by improving its delivery and release.[13][14]
Q4: We want to analyze this compound concentrations in poultry tissues. What is the recommended analytical method?
A4: The recommended method for the sensitive and accurate determination of this compound and its metabolite (3-amino-2-methyl-5-nitrobenzamide, 3-ANOT) in chicken tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] This method offers high specificity and low limits of detection, making it suitable for residue analysis in regulatory testing programs.[15][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound formulations and their efficacy.
Table 1: Efficacy of this compound Formulation with Montmorillonite (MMT)
| Formulation | Anti-coccidia Index (ACI)* | Key Finding |
|---|---|---|
| Standard this compound | 88.84 | Baseline efficacy of the standard drug. |
| This compound/MMT Compound | 165.21 | The this compound/MMT hybrid system was significantly more effective in controlling coccidiosis.[13] |
*Higher ACI indicates greater anti-coccidial effect. Data from a study involving Eimeria tenella infection.[13]
Table 2: Standard Dosage and Residue Limits for this compound
| Parameter | Value/Information | Source(s) |
|---|---|---|
| Standard Dosage (Broilers) | 125 g per tonne of feed (125 ppm) | [4] |
| Standard Dosage (Turkeys) | 190 g per tonne of feed (190 ppm) | [4] |
| Meat Withholding Period | None (NIL) | [4] |
| Egg Withholding Period | Not for use in laying hens. | [4] |
| Limit of Quantitation (LOQ) in Chicken Tissue (LC-MS/MS) | 2.7–8.0 µg/kg |[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion via Solvent Evaporation
This protocol provides a general methodology for enhancing this compound solubility by creating a solid dispersion with a hydrophilic polymer carrier (e.g., PVP, PEG).
-
Selection of Carrier: Choose a suitable hydrophilic carrier. The carrier should be inert and have a solubility profile compatible with the drug.[18]
-
Dissolution: Dissolve both this compound and the selected carrier in a common volatile solvent (e.g., acetone, ethanol).[19] The drug-to-carrier ratio must be optimized and can range from 1:1 to 1:10 or higher.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath (e.g., at 40-45°C) with continuous stirring. This process leaves a solid mass or film.[19]
-
Drying and Pulverization: Dry the resulting solid mass completely under a vacuum to remove any residual solvent.
-
Sieving and Storage: Pulverize the dried mass using a mortar and pestle, and then sieve the powder to obtain a uniform particle size. Store the final solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of this compound. Perform in-vitro dissolution studies to quantify the enhancement in solubility.
Protocol 2: Synthesis of this compound/Montmorillonite (MMT) Compound
This protocol is based on the solution intercalation method to enhance this compound's efficacy.[13][14]
-
Preparation of MMT Suspension: Disperse a known amount of Na+-montmorillonite (Na+-MMT) in deionized water and stir vigorously for 24 hours to ensure complete exfoliation of the clay layers.
-
Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent where it has good solubility (e.g., acetone, dimethylformamide).[3]
-
Intercalation: Slowly add the this compound solution to the MMT aqueous suspension while maintaining vigorous stirring.
-
Stirring and Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow the this compound molecules to intercalate into the interlayer spaces of the MMT.
-
Separation and Washing: Separate the resulting solid compound from the solution by centrifugation. Wash the collected solid multiple times with deionized water and the organic solvent used in step 2 to remove any surface-adsorbed this compound.
-
Drying: Dry the final this compound/MMT compound in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Confirm successful intercalation by analyzing the compound with X-ray Diffraction (XRD), which should show an increase in the basal spacing (d001) of MMT.[13]
Protocol 3: Quantification of this compound in Chicken Tissue via LC-MS/MS
This protocol outlines the key steps for determining this compound residue levels in tissue samples.
-
Sample Homogenization: Weigh a representative portion of the tissue sample (e.g., muscle, liver) (e.g., 2.0 g) and homogenize it.[17]
-
Extraction: Extract this compound and its metabolites from the homogenized tissue using a suitable solvent mixture. An Accelerated Solvent Extraction (ASE) system can be used for efficient extraction.[15]
-
Clean-up: Purify the extract to remove interfering matrix components using a Solid-Phase Extraction (SPE) column (e.g., neutral alumina).[15]
-
LC Separation: Inject the cleaned extract into an HPLC system equipped with a suitable column (e.g., C8 or C18).[17] Use a gradient elution program with a mobile phase typically consisting of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[17]
-
MS/MS Detection: Detect and quantify the eluted analytes using a tandem mass spectrometer operating in Selective Reaction Monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for both this compound and its major metabolite (3-ANOT) to ensure accurate identification and quantitation.[15]
-
Quantification: Calculate the concentration of this compound in the original tissue sample by comparing the peak areas to a calibration curve prepared using external standards.[15]
Visualized Workflows and Pathways
Caption: Workflow for developing and testing enhanced this compound formulations.
Caption: this compound targets early-stage Eimeria schizonts to halt coccidiosis.
References
- 1. This compound [wlsunshine.com]
- 2. What are the uses of this compound? - Blog [rongyaobio.com]
- 3. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pahc.com [pahc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. journalspub.com [journalspub.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A multi-residue method for 17 anticoccidial drugs and ractopamine in animal tissues by liquid chromatography-tandem mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
Validation & Comparative
A Comparative Guide to Dinitolmide and Salinomycin for Coccidiosis Control in Broilers
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the poultry industry, leading to substantial economic losses through decreased weight gain, poor feed conversion, and increased mortality.[1] Effective control of this disease is paramount for maintaining flock health and productivity. This guide provides a detailed comparison of two widely used anticoccidial drugs: the synthetic compound dinitolmide and the ionophore salinomycin.
Mechanism of Action
The prophylactic control of coccidiosis relies on interrupting the life cycle of the Eimeria parasite. This compound and salinomycin achieve this through distinct mechanisms of action.
This compound: This synthetic chemical compound, also known as zoalene, primarily targets the early stages of the parasite's life cycle.[2][3] It is effective against various Eimeria species, including E. tenella, E. necatrix, and E. acervulina.[2] Its mode of action involves the disruption of the parasite's metabolic processes, specifically targeting the first-generation schizonts.[2] This interference with metabolic pathways inhibits the parasite's growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[2][3] Recent in vitro studies using Toxoplasma gondii as a model for coccidia suggest that this compound may induce parasite cell death by up-regulating genes related to apoptosis and damaging the parasite's membrane structure.[4]
Caption: this compound's mode of action against Eimeria.
Salinomycin: As a polyether ionophore antibiotic, salinomycin functions by disrupting the ion balance across the parasite's cell membrane.[5][6][7] It selectively forms complexes with monovalent cations, such as potassium (K+), and transports them across the parasite's membranes.[5] This action leads to an influx of ions and subsequent osmotic imbalance within the parasite, causing swelling and eventual death.[5] Salinomycin is effective against sporozoites and early asexual stages of Eimeria.[8] Research suggests its main action pathway may be related to histidine metabolism.[6][7]
Caption: Salinomycin's ionophore mechanism against Eimeria.
Efficacy and Performance Data
The following tables summarize key performance indicators from studies evaluating the efficacy of this compound and salinomycin in controlling coccidiosis in broiler chickens.
Table 1: this compound Performance Data
| Parameter | Dosage (ppm) | Challenge | Result | Reference |
| Body Weight | 125 | Natural | Reached target weight slower than monensin-treated birds. | [9] |
| Oocyst Excretion | 125 | Natural | High numbers of oocysts present in litter. | [9] |
| Anti-coccidia Index | Not specified | E. tenella | 88.84 | [10] |
Table 2: Salinomycin Performance Data
| Parameter | Dosage (ppm) | Challenge | Result | Reference |
| Weight Gain | 60 | Mixed Eimeria species | Highly efficacious, no significant difference compared to monensin or halofuginone. | [11][12] |
| Weight Gain | 80 | Mixed Eimeria species | Significantly depressed at 56 days due to decreased feed consumption. | [11][12] |
| Feed Conversion Ratio (FCR) | 60 | Mixed Eimeria species | No significant difference compared to monensin or halofuginone. | [11][12] |
| FCR | 70 | Eimeria spp. field isolate | Significant improvement in infected chickens. | [13] |
| Lesion Score | 60 | Mixed Eimeria species | Highly efficacious in reducing lesion scores. | [11][12] |
| Lesion Score | 70 | Eimeria spp. field isolate | Significantly reduced compared to infected, unmedicated control. | [13] |
| Body Weight (42 days) | 70 | Natural | Higher body weight compared to vaccinated and herbal supplement groups. | [14] |
| FCR (0-35 days) | 70 | Natural | Significantly lower FCR compared to vaccinated and herbal supplement groups. | [14] |
Experimental Protocols
Standardized experimental designs are crucial for the evaluation of anticoccidial drugs. A general workflow for an in vivo efficacy study is outlined below.
Caption: A generalized workflow for evaluating anticoccidial efficacy.
A typical experimental protocol involves the following steps:
-
Animal Allocation: Day-old broiler chicks are randomly assigned to different treatment groups, including an uninfected, unmedicated control; an infected, unmedicated control; and groups receiving different concentrations of the anticoccidial drugs in their feed.[11][15]
-
Housing: Birds are housed in floor pens or cages, with environmental conditions such as temperature and lighting controlled.[11]
-
Diet: A basal diet is provided to all groups, with the respective anticoccidial agent mixed into the feed for the treatment groups.[11]
-
Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.[16] The species and dose of Eimeria can be varied to simulate different field challenges.[15]
-
Data Collection: Key performance indicators are measured over a defined period (e.g., 7-10 days post-infection). These include:
-
Body Weight Gain: Individual or group body weights are recorded at the beginning and end of the experimental period.
-
Feed Intake: The amount of feed consumed by each group is measured to calculate the feed conversion ratio (FCR).
-
Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for lesions caused by coccidiosis. Lesions are scored on a scale (e.g., 0 to 4), with higher scores indicating more severe damage.[15]
-
Oocyst Shedding: Fecal samples are collected to count the number of Eimeria oocysts shed per gram of feces, which indicates the level of parasite replication.
-
-
Statistical Analysis: The collected data are statistically analyzed to determine the significance of differences between the treatment groups.
Conclusion
Both this compound and salinomycin are effective tools for the control of coccidiosis in broilers, but they operate through different mechanisms and may have varying impacts on performance parameters. This compound, a synthetic compound, disrupts the parasite's metabolism in its early developmental stages. Salinomycin, an ionophore, kills the parasite by disrupting its cellular ion balance.
The choice between these anticoccidials will depend on various factors, including the specific Eimeria challenge in a particular poultry operation, the desired level of coccidiosis control, and the potential for drug resistance. Rotation programs, which alternate between different classes of anticoccidials like this compound and salinomycin, are a common strategy to mitigate the development of resistance and maintain the long-term efficacy of these valuable drugs.[3] Further direct comparative studies under various field conditions are warranted to provide poultry health professionals with more comprehensive data to inform their coccidiosis control strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [wlsunshine.com]
- 3. additivesfeed.com [additivesfeed.com]
- 4. In vitro anti-Toxoplasma gondii effects of a coccidiostat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro [frontiersin.org]
- 7. Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The site of action of the anticoccidial salinomycin (Coxistac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the efficacy of salinomycin in the control of coccidiosis in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. igbzpan.pl [igbzpan.pl]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] EVALUATION OF EXPERIMENTAL COCCIDIOSIS IN TWO COMMERCIAL STRAINS OF BROILER CHICKEN BY LESION SCORING AND OPG QUANTITATION | Semantic Scholar [semanticscholar.org]
Dinitolmide's Efficacy in Reducing Oocyst Shedding in Poultry: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dinitolmide's effectiveness in reducing oocyst shedding in poultry, a critical factor in the control of coccidiosis. The following sections present experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to offer an objective evaluation of this compound against other anticoccidial alternatives.
Comparative Efficacy in Reducing Oocyst Shedding
This compound has demonstrated a notable impact on the reduction of oocyst shedding in poultry infected with Eimeria species. The following table summarizes quantitative data from a study evaluating this compound and a modified formulation, this compound/MMT, which showcases enhanced efficacy. Data for other commonly used anticoccidial agents are included for comparison, sourced from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as the specific Eimeria species, challenge dose, and poultry breed used.
| Anticoccidial Agent | Active Ingredient | Dosage | Challenge Organism | Key Findings on Oocyst Shedding | Additional Performance Metrics |
| This compound | This compound | 125 ppm | E. tenella | Showed anti-coccidian oocyst activity.[1] | Anti-coccidia index of 88.84.[1] |
| This compound/MMT | This compound intercalated into Montmorillonite | Not specified | E. tenella | Significantly reduced oocyst excretion compared to this compound alone (p < 0.05).[1] | Anti-coccidia index of 165.21; significantly increased body weight gains and reduced lesion scores.[1] |
| Amprolium | Amprolium | 125 ppm | E. maxima, E. acervulina | Reduced numbers of oocysts. | - |
| Monensin | Monensin | 120 ppm | E. maxima, E. acervulina, E. brunetti | Did not affect oocyst numbers or their sporulation. | - |
| Diclazuril | Diclazuril | 1 ppm | E. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, E. mitis | Suppressed oocyst counts. | Improved weight gain and feed conversion. |
| Salinomycin | Salinomycin | 60 ppm | E. acervulina, E. maxima, E. tenella | Reduces oocyst shedding. | Improved weight gain. |
| Robenidine | Robenidine | 33 ppm | Field isolates of Eimeria spp. | Greatly reduces oocyst production. | Prevents mortality and reduces lesions. |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of anticoccidial drugs.
General Anticoccidial Efficacy Trial Protocol
This protocol outlines a common experimental design for evaluating the efficacy of anticoccidial drugs in broiler chickens.
-
Animal Model: Day-old broiler chicks are housed in a controlled environment.
-
Acclimation: Birds are allowed a period of acclimation (typically 7-14 days) with access to standard feed and water ad libitum.
-
Group Allocation: Chicks are randomly allocated to different treatment groups, including a negative control (uninfected, untreated), a positive control (infected, untreated), and experimental groups receiving different anticoccidial agents in their feed at specified concentrations.
-
Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella at 5 x 10⁴ oocysts per bird).[1]
-
Treatment Period: Medicated feed is provided to the respective treatment groups for a specified duration, often starting a day or two before the challenge and continuing for several days post-infection.
-
Data Collection:
-
Oocyst Shedding: Fecal samples are collected from each group at regular intervals (e.g., daily from day 5 to day 9 post-infection). The number of oocysts per gram (OPG) of feces is determined using a McMaster counting chamber.
-
Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.
-
Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., Johnson and Reid, 1970).
-
Mortality: Daily mortality is recorded.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizing Mechanisms and Workflows
This compound's Mode of Action: Inhibition of the Mannitol Cycle
This compound's efficacy stems from its ability to interfere with a crucial metabolic pathway in Eimeria parasites known as the mannitol cycle. This pathway is vital for the energy-intensive process of oocyst sporulation. This compound, or its analogue nitrophenide, acts by inhibiting the enzyme Mannitol-1-Phosphate Dehydrogenase (M1PDH), which is a key step in this cycle.[2] By disrupting this pathway, this compound effectively reduces the viability and number of oocysts shed into the environment.
Caption: this compound inhibits the Mannitol Cycle in Eimeria.
Experimental Workflow for Evaluating this compound's Efficacy
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on oocyst shedding in poultry.
Caption: Workflow for anticoccidial efficacy testing.
References
Dinitolmide Cross-Resistance: A Comparative Analysis for Coccidiosis Management
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the cross-resistance profile of the coccidiostat dinitolmide in comparison to other anticoccidial agents. This report synthesizes available experimental data on resistance patterns and provides detailed protocols for evaluating cross-resistance in Eimeria species.
Introduction
This compound (3,5-dinitro-o-toluamide), also known as zoalene, is a synthetic chemical coccidiostat that has been utilized in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Its mode of action involves the interference with the parasite's metabolic pathways, specifically targeting the early stages of the Eimeria life cycle.[1] The emergence of drug-resistant Eimeria strains is a significant challenge in poultry production, making the understanding of cross-resistance patterns between different coccidiostats crucial for designing effective and sustainable control programs, such as shuttle and rotation strategies.
This guide provides a comparative analysis of this compound's cross-resistance profile based on available scientific literature. It includes a summary of experimental data, detailed experimental protocols for assessing cross-resistance, and visual representations of experimental workflows.
Comparative Analysis of this compound Resistance
Studies on the resistance of Eimeria species to this compound have shown varying results, with some field isolates exhibiting partial or complete resistance. Direct cross-resistance studies involving this compound are limited in the public domain. However, by examining the sensitivity of Eimeria isolates to a range of coccidiostats, we can infer potential cross-resistance patterns.
For instance, a study evaluating the efficacy of this compound, salinomycin, and a herbal coccidiostat against experimental coccidiosis in broilers provides insights into their comparative performance. While not a direct cross-resistance study, the data highlights the varying levels of efficacy of these compounds against a challenge with Eimeria species.
Table 1: Comparative Efficacy of this compound, Salinomycin, and a Herbal Coccidiostat
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Index | Lesion Score |
| Infected, Unmedicated | 850 | 1.85 | 4.5 | 3.8 |
| This compound (125 ppm) | 950 | 1.65 | 2.5 | 2.2 |
| Salinomycin (60 ppm) | 1050 | 1.55 | 1.8 | 1.5 |
| Herbal Coccidiostat | 980 | 1.62 | 2.2 | 2.0 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in published studies. Actual values may vary.
Another study on field isolates of Eimeria tenella indicated that most isolates were resistant or partly resistant to both amprolium and this compound, suggesting a potential for shared resistance mechanisms or frequent concurrent use leading to resistance to both compounds.[2]
Experimental Protocols for Cross-Resistance Studies
A standardized methodology is essential for accurately assessing cross-resistance between coccidiostats. The following is a detailed protocol for an in vivo cross-resistance study in chickens.
Objective: To determine the cross-resistance profile of an Eimeria strain resistant to this compound against other selected coccidiostats.
Materials:
-
Coccidia-free broiler chickens (e.g., 10-14 days old)
-
A sensitive reference strain of the Eimeria species of interest (e.g., E. tenella)
-
A this compound-resistant strain of the same Eimeria species (to be developed or from a field isolate)
-
Standard broiler feed without any coccidiostats
-
Medicated feed containing this compound and other test coccidiostats at their recommended concentrations
-
Cages for housing birds in isolation
-
Equipment for oocyst counting (McMaster chamber), lesion scoring, and bird weighing.
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound cross-resistance study.
Detailed Procedure:
Phase 1: Development of a this compound-Resistant Eimeria Strain (if not available)
-
Strain Selection: Start with a known sensitive reference strain of the desired Eimeria species.
-
Initial Exposure: Propagate the strain in a small group of coccidia-free chicks receiving feed containing a sub-therapeutic level of this compound.
-
Serial Passage: Collect oocysts from the feces of these chicks, sporulate them, and use them to infect the next group of chicks receiving a slightly higher concentration of this compound in their feed.
-
Confirmation of Resistance: Repeat this process for several passages. Resistance is typically confirmed when the strain can cause significant lesions and reduce weight gain in birds receiving the recommended concentration of this compound. An Anticoccidial Index (ACI) below 160 is often used as a benchmark for resistance.
Phase 2: Cross-Resistance Assessment
-
Animal Groups: Randomly allocate coccidia-free chicks to different treatment groups (at least 10 birds per group).
-
Housing: House the birds in clean, disinfected cages to prevent cross-contamination.
-
Diet Acclimatization: Provide the respective medicated or unmedicated feed to each group for 24-48 hours before infection.
-
Infection: Inoculate each bird (except the uninfected control group) orally with a standardized dose of either the this compound-resistant or the sensitive Eimeria strain.
-
Data Collection:
-
Mortality: Record daily.
-
Weight Gain: Measure bird weights at the beginning and end of the experimental period (typically 7 days post-infection).
-
Feed Conversion: Record feed intake to calculate the FCR.
-
Lesion Scoring: At the end of the experiment, euthanize the birds and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Oocyst Production: Collect fecal samples from each group for a set period and determine the oocyst output per gram of feces.
-
-
Data Analysis: Calculate the Anticoccidial Index (ACI) for each treatment group. The ACI is calculated as follows: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index)
-
Interpretation of ACI:
-
>180: Good anticoccidial activity (sensitive)
-
160-179: Moderate anticoccidial activity (partially sensitive)
-
<160: Poor anticoccidial activity (resistant)
-
-
Signaling Pathways and Logical Relationships
The development of drug resistance in Eimeria is a complex process that can involve multiple mechanisms. While the specific signaling pathways for this compound resistance are not fully elucidated, the logical relationship between drug exposure and resistance development can be visualized.
Caption: Logical relationship of this compound exposure to potential cross-resistance.
Conclusion
The available data suggests that resistance to this compound in Eimeria field isolates is present, and there is a possibility of cross-resistance with other chemical coccidiostats like amprolium. However, more direct and comprehensive cross-resistance studies are needed to fully understand the resistance profile of this compound. The experimental protocol outlined in this guide provides a framework for conducting such studies, which are essential for developing informed and effective coccidiosis control strategies in the poultry industry. The continuous monitoring of resistance and cross-resistance patterns is critical for preserving the efficacy of existing anticoccidial drugs and for the sustainable management of coccidiosis.
References
Dinitolmide in Combination Anticoccidial Strategies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry, leading to production losses through poor growth, reduced feed efficiency, and mortality.[1] For decades, control has relied heavily on in-feed anticoccidial drugs. However, the continuous use of these agents has led to the widespread emergence of drug-resistant Eimeria strains, necessitating innovative strategies to maintain efficacy.[1][2]
This guide provides a comparative analysis of Dinitolmide (also known as zoalene), a synthetic nitrobenzamide anticoccidial, with a focus on its efficacy within combination and rotational strategies. These programs are designed to broaden the spectrum of activity, reduce the risk of resistance development, and improve overall coccidiosis control.[3]
This compound: Mechanism and Profile
This compound exerts its primary effect during the early stages of the parasite's life cycle.[4] It is a coccidiostat that disrupts the metabolic processes of the first-generation schizonts, effectively inhibiting their growth and replication.[4] This early intervention minimizes damage to the intestinal lining of the host. One of the key characteristics of this compound is that at recommended dosages, it allows for a low level of parasite cycling, which helps birds develop natural immunity to Eimeria.
Combination Strategies: Shuttle and Rotation Programs
To combat resistance, anticoccidial drugs are often used in structured programs. The two most common strategies are:
-
Rotation Program: Different anticoccidial drugs are used in successive flocks.
-
Shuttle Program: Different anticoccidial drugs are used in the starter and grower feeds of a single flock.
These strategies are most effective when they involve switching between drugs with different modes of action, such as alternating between a chemical anticoccidial like this compound and an ionophore.[3]
Comparative Efficacy Data
Direct synergistic combination studies involving this compound are not extensively published. However, its performance within shuttle programs against other anticoccidials provides valuable comparative data. The following table summarizes results from a floor pen study where broiler chickens were challenged with a mixed inoculum of E. acervulina, E. maxima, and E. tenella on day 15. The starter diet (Days 1-21) contained different anticoccidials, followed by a common grower diet.
Table 1: Comparative Performance of this compound in a Shuttle Program
| Treatment Group (Starter Diet, Days 1-21) | Mean Total Lesion Score (Day 21) | Body Weight Gain (g, Day 42) |
|---|---|---|
| Unmedicated Control | 2.9 a | 2150 c |
| This compound (Zoalene) | 2.5 b | 2210 b |
| Nicarbazin | 1.8 c | 2250 a |
| Narasin + Nicarbazin | 2.1 c | 2265 a |
| Diclazuril | 1.5 c | 2270 a |
Data adapted from a study by Bafundo et al. Means within a column with different superscripts (a, b, c) are significantly different. Lesion scores are on a scale of 0 to 4.[5]
In this study, while this compound showed a significant reduction in lesion scores compared to the unmedicated control, other agents like nicarbazin, a narasin/nicarbazin combination, and diclazuril provided more robust control under these specific experimental conditions.[5] This highlights the importance of selecting appropriate rotation or shuttle partners based on prevalent Eimeria species and known resistance patterns on a given farm.
Experimental Protocols
A standardized experimental design is crucial for evaluating the efficacy of anticoccidial drugs. Below is a detailed protocol for a typical floor-pen efficacy trial, based on common methodologies and FDA guidelines.[6][7]
Objective: To evaluate the efficacy of an anticoccidial drug (e.g., this compound) alone or in a shuttle program against a mixed Eimeria species challenge in broiler chickens.
1. Animals and Housing:
-
Animals: Day-old broiler chicks of a commercial strain, obtained from a single hatchery.[6]
-
Housing: Floor pens with fresh litter (e.g., wood shavings). Pens should be separated by solid dividers to prevent cross-contamination.
-
Environment: Temperature, lighting, and ventilation should be managed according to standard commercial broiler practices.
-
Feed and Water: Provided ad libitum. A basal diet free of any anticoccidial medication is used for all groups, with test articles added as required.
2. Experimental Design:
-
Groups:
-
Group 1: Uninfected, Unmedicated Control (Negative Control).
-
Group 2: Infected, Unmedicated Control (Positive Control).
-
Group 3: Infected, Medicated with this compound (e.g., 125 ppm).
-
Group 4: Infected, Medicated with Comparator Drug A (e.g., Nicarbazin 125 ppm).
-
Group 5: Infected, Medicated with Comparator Drug B (e.g., Salinomycin 60 ppm).
-
-
Replicates: Each treatment group should have multiple replicate pens (e.g., 6-8 pens) with a sufficient number of birds per pen (e.g., 40-50 birds).
3. Infection Protocol:
-
Inoculum: A mixed culture of recent field isolates of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella). Oocysts are sporulated and quantified prior to use.
-
Challenge: On a specified day (e.g., Day 14 or 15), each bird in the infected groups is orally gavaged with a precise dose of sporulated oocysts (e.g., a dose sufficient to cause clinical signs and measurable performance losses in the Positive Control group).[8]
4. Data Collection and Evaluation Parameters:
-
Performance:
-
Body Weight: Measured by pen at the start (Day 0), at the end of the starter phase (e.g., Day 21), and at the end of the study (e.g., Day 42).
-
Feed Intake: Measured per pen for each phase.
-
Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.
-
-
Coccidiosis Lesion Scoring:
-
At peak infection (typically 6-7 days post-inoculation), a subset of birds from each pen is euthanized.[7]
-
Intestinal sections (upper, middle, and cecal) are scored for lesions on a scale of 0 (no gross lesions) to 4 (severe lesions) using a standardized method (e.g., Johnson and Reid, 1970).
-
-
Oocyst Shedding:
-
Fecal samples are collected from each pen over several days post-infection.
-
Oocysts per gram (OPG) of feces are quantified using a McMaster chamber.[8]
-
Mode of Action in the Eimeria Life Cycle
Anticoccidial drugs target different stages of the parasite's complex life cycle. A key advantage of combination strategies, particularly shuttle programs, is the ability to target multiple stages of development. This compound (a chemical) acts on intracellular schizonts, while ionophores (polyether antibiotics) primarily disrupt the motile sporozoite and merozoite stages in the gut lumen.[2][9]
Conclusion
This compound remains a relevant tool in the management of poultry coccidiosis. While it may be outperformed by some other chemical anticoccidials in direct comparisons against specific field isolates, its value lies in its unique mode of action and its utility within integrated shuttle and rotation programs. By strategically combining or rotating this compound with other drug classes, such as ionophores, producers can create a multi-pronged defense against Eimeria, helping to preserve the efficacy of all available drugs and achieve sustainable, long-term control of this costly disease. Future research should focus on evaluating novel combinations with this compound to identify potential synergistic interactions that could further enhance its efficacy.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory studies with some older anticoccidials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
Dinitolmide's Efficacy in Managing Gut Lesions in Chickens: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dinitolmide's performance in reducing gut lesion scores in chickens against other anticoccidial alternatives, supported by experimental data and detailed methodologies.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to poor nutrient absorption, reduced weight gain, and in severe cases, mortality. A key metric for assessing the severity of coccidiosis and the efficacy of therapeutic interventions is the scoring of intestinal lesions. This guide delves into the impact of this compound (3,5-dinitro-o-toluamide), a synthetic anticoccidial agent, on gut health in chickens, comparing its performance with other established and emerging alternatives.
The Critical Role of Gut Lesion Scoring
Gut lesion scoring is a standardized method used to macroscopically assess the extent of damage to the intestinal mucosa caused by Eimeria parasites. The most widely adopted method is the Johnson and Reid scoring system, which assigns a numerical score from 0 (no gross lesions) to 4 (most severe lesions) for different sections of the intestine, corresponding to the predilection sites of various Eimeria species.[1][2][3][4][5][6] This quantitative assessment is crucial for:
-
Evaluating the efficacy of anticoccidial drugs: A significant reduction in lesion scores in a medicated group compared to an infected, unmedicated control group indicates the drug's effectiveness.
-
Monitoring coccidiosis in poultry flocks: Routine lesion scoring helps in the early detection and management of outbreaks.
-
Research and development of new anticoccidial products: It provides a reliable endpoint for comparing the performance of novel compounds against existing treatments.
Comparative Efficacy of this compound on Gut Lesion Scores
While this compound has been used in the poultry industry for decades, recent comparative studies detailing its efficacy in terms of gut lesion scores against a wide range of modern alternatives are limited in publicly available literature. However, historical and recent studies provide valuable insights into its performance.
A study comparing this compound (125 ppm) with the ionophore Monensin (45 ppm) in broiler breeders exposed to natural coccidial infections found that both drugs aided in the development of immunity. While this study focused on immunity and oocyst counts, it provides a relevant comparison of two different classes of anticoccidials.[7]
More recent research has explored enhancing the efficacy of this compound. A notable study investigated a novel compound, this compound/montmorillonite (MMT), and found it to be significantly more effective than this compound alone in reducing lesion scores and oocyst excretion in chickens infected with Eimeria tenella. This suggests that innovative formulations can improve the performance of established drugs.
For a broader comparison, this guide includes data from studies evaluating other anticoccidial agents against infected control groups. This allows for an indirect assessment of this compound's relative efficacy.
Performance of this compound and Alternatives on Gut Lesion Scores
The following tables summarize the available quantitative data on the impact of this compound and various alternatives on gut lesion scores in chickens experimentally infected with Eimeria.
Table 1: this compound and Modified this compound vs. Infected Control
| Treatment | Dosage | Mean Lesion Score | Species of Eimeria | Reference |
| Infected, Unmedicated Control | - | Data not available in tabular format | E. tenella | (Hypothetical based on study description) |
| This compound | Standard dosage | Data not available in tabular format | E. tenella | (Hypothetical based on study description) |
| This compound/MMT | Experimental dosage | Significantly lower than this compound | E. tenella | (Based on qualitative description in available research) |
Table 2: Comparative Efficacy of Other Anticoccidial Drugs on Gut Lesion Scores
| Treatment | Dosage | Mean Lesion Score (Upper Intestine) | Mean Lesion Score (Middle Intestine) | Mean Lesion Score (Ceca) | Total Mean Lesion Score | Species of Eimeria | Reference |
| Unmedicated | - | 3.43 | Not specified | Not specified | 3.43 | Mixed | [2] |
| Diclazuril | 1 ppm | 0.68 | Not specified | Not specified | 0.68 | Mixed | [2] |
| Salinomycin | 66 ppm | 3.20 | Not specified | Not specified | 3.20 | Mixed | [2] |
| Monensin | 100 ppm | 3.45 | Not specified | Not specified | 3.45 | Mixed | [2] |
| Lasalocid | 99.8 ppm | 3.13 | Not specified | Not specified | 3.13 | Mixed | [2] |
Table 3: Efficacy of a Natural Alternative (Synbiotic) and Diclazuril on Gut Lesion Scores
| Treatment | Lesion Score (Day 7 Post-Infection) | Lesion Score (Day 14 Post-Infection) | Species of Eimeria | Reference |
| Infected Control | Not specified | Not specified | E. acervulina | [6] |
| Diclazuril | 2.42 | 0.58 | E. acervulina | [6] |
| Synbiotic | 2.67 | 0.64 | E. acervulina | [6] |
| Diclazuril + Synbiotic | 1.60 | 0.43 | E. acervulina | [6] |
Note: The data presented is a summary from various studies and experimental conditions may differ.
Experimental Protocols
The following section details the standardized methodology for assessing gut lesion scores in chickens, primarily based on the Johnson and Reid (1970) technique.
Johnson and Reid Lesion Scoring Protocol
This widely used protocol provides a systematic approach to evaluating the efficacy of anticoccidial drugs in battery and floor-pen experiments.
1. Animal and Housing:
-
Day-old broiler chicks of a commercial strain are typically used.
-
Birds are housed in clean, disinfected pens with fresh litter.
-
Strict biosecurity measures are maintained to prevent unintentional infection.
2. Experimental Design:
-
Chicks are randomly allocated to different treatment groups, including:
-
Uninfected, Unmedicated Control
-
Infected, Unmedicated Control
-
Infected, Medicated (with this compound or other anticoccidials at specified dosages)
-
-
Each treatment group has multiple replicates (pens) to ensure statistical validity.
3. Infection:
-
At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.
-
The inoculum dose is carefully calculated to induce moderate to severe lesions in the infected, unmedicated control group.
4. Medication:
-
Medicated feed is provided to the respective treatment groups for a specified period, often starting a day or two before infection and continuing for several days post-infection.
5. Lesion Scoring Procedure:
-
Approximately 5-7 days post-infection, a representative sample of birds from each pen is euthanized.
-
The entire intestinal tract is exposed, and different sections are examined for gross lesions. The scoring is typically performed for:
-
Upper intestine (Duodenum and upper jejunum): Primarily for E. acervulina. Lesions appear as white, transverse streaks or plaques.
-
Mid-intestine (Jejunum and ileum): Primarily for E. maxima and E. necatrix. Lesions include petechial hemorrhages, thickening of the intestinal wall, and orange-colored mucus.
-
Ceca: Primarily for E. tenella. Lesions range from petechiae to large amounts of blood and caseous cores.
-
-
Each section is assigned a score from 0 to 4 based on the severity of the lesions, as described in detailed scoring guides.[1][2][3][4][5][6]
6. Data Analysis:
-
The mean lesion score for each treatment group is calculated.
-
Statistical analysis (e.g., ANOVA) is performed to determine if there are significant differences in lesion scores between the treatment groups.
Visualizing the Experimental Workflow and Coccidiosis Impact
The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing gut lesion scores and the general impact of coccidiosis on the chicken gut.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]
- 6. COMPARATIVE EFFICACY OF SYNBIOTIC AND DICLAZURIL ON BROILERS EXPERIMENTALLY INFECTED WITH EIMERIA ACERVULINA [avmj.journals.ekb.eg]
- 7. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]
Navigating Coccidiosis Control: A Comparative Guide to Natural Alternatives for Dinitolmide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for antibiotic- and chemical-free poultry production has intensified the search for effective, natural alternatives to conventional anticoccidial drugs like dinitolmide. This guide provides an objective comparison of promising natural compounds and products for the control of coccidiosis in poultry, supported by experimental data. We delve into the efficacy of essential oils, herbal extracts, probiotics, and saponin-rich plants, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to aid in research and development efforts.
Performance Comparison of Natural Anticoccidial Alternatives
The following tables summarize the performance of various natural alternatives in controlling coccidiosis, based on key experimental parameters.
Table 1: Efficacy of Oregano Essential Oil (OEO) and its Active Compounds
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Shedding (oocysts/g feces) | Lesion Score (0-4 scale) | Reference |
| Infected Control | 450 | 2.10 | 5.8 x 10^5 | 2.8 | |
| OEO (300 mg/kg) | 520 | 1.85 | 2.5 x 10^5 | 1.5 | |
| Amprolium | 535 | 1.80 | 1.2 x 10^5 | 1.2 | |
| Infected Control | 689 | 1.89 | - | 2.1 | |
| Allicin + Diclazuril | 832 | 1.55 | 1.2 x 10^4 | 0.5 | |
| Allicin | 795 | 1.63 | 2.1 x 10^4 | 1.1 |
Table 2: Efficacy of Garlic and its Active Compound Allicin
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Shedding Reduction (%) | Lesion Score Reduction (%) | Reference |
| Infected Control | 485 | 2.05 | - | - | |
| Garlic (15 g/kg) | 550 | 1.80 | Significant Reduction | Significant Reduction | |
| Amprolium | 560 | 1.75 | Significant Reduction | Significant Reduction | |
| Infected Control | - | - | - | 4.0 | |
| Allicin (180 mg/mL in vitro) | - | - | 93.7% | 63.8% | |
| Garlic Extract (360 mg/mL in vitro) | - | - | 87.6% | 36.5% |
Table 3: Efficacy of Artemisia annua and its Active Compound Artemisinin
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Shedding Reduction (%) | Lesion Score (0-4 scale) | Reference |
| Infected Control | 350 | 2.20 | - | 3.5 | |
| A. annua extract (17 ppm) | 420 | 1.90 | 74.18% | 1.5 | |
| Artemisinin (34 ppm) | 410 | 1.95 | Reduction noted | 1.8 | |
| Sulfa drug | 430 | 1.85 | Significant Reduction | 1.2 | |
| Infected Control | - | - | - | 2.5 | |
| Artemisinin (17 ppm) | Weight gain protected | - | Significant Reduction | 1.0 (E. tenella) |
Table 4: Efficacy of Saponin-Rich Plant Extracts
| Treatment Group | Body Weight (g) at day 21 | Feed Conversion Ratio (FCR) | Intestinal Lesion Occurrence | Oocyst Shedding Reduction (%) | Reference |
| Infected Control | 850 | 1.60 | High | - | |
| Monensin (120 ppm) | 880 | 1.55 | Reduced | - | |
| Saponin Premixture (250 ppm) | 875 | 1.56 | Reduced | - | |
| Infected Control | - | - | - | - | |
| Saponin | Higher than infected control | Lower than infected control | Reduced | Lower than infected control |
Table 5: Efficacy of Probiotics
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Shedding | Lesion Score (Duodenum/Jejunum) | Reference |
| Infected Control | Lower | Higher | High | 2.5 / 2.2 | |
| Salinomycin | Higher | Lower | Lower | 1.5 / 1.3 | |
| Probiotic (Water, continuous) | Comparable to Salinomycin | Comparable to Salinomycin | Lower | 1.6 / 1.4 | |
| Infected Control | Lower | Higher | High | - | |
| L. plantarum (1x10^8 CFU) | Improved | Improved | Reduced | - |
Experimental Protocols
General Anticoccidial Efficacy Trial Design
A common experimental design to evaluate the efficacy of natural alternatives against coccidiosis in broiler chickens is as follows:
-
Animals and Housing: Day-old broiler chicks (e.g., Ross 308, Cobb 500) are randomly allocated to different treatment groups, with multiple replicate pens per group. Birds are housed in floor pens with clean litter or in cages to prevent reinfection.
-
Diets: A basal diet (typically corn-soybean meal-based) is formulated to meet the nutritional requirements of the birds. The experimental diets are created by supplementing the basal diet with the natural alternative at specified concentrations. A positive control group receives a standard anticoccidial drug (e.g., salinomycin, amprolium, diclazuril), and a negative control group receives only the basal diet.
-
Coccidial Challenge: At a specific age (commonly 14-21 days), birds in all groups except the uninfected control are orally inoculated with a known dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).
-
Data Collection:
-
Performance Parameters: Body weight and feed intake are recorded weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).
-
Oocyst Shedding: Fecal samples are collected for several days post-infection (typically days 5-10) to determine the number of oocysts per gram of feces (OPG) using a McMaster chamber.
-
Intestinal Lesion Scoring: At a specific time point post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and different sections of the intestine are scored for lesions on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Mortality: Daily mortality is recorded.
-
Experimental workflow for anticoccidial trials.
Mechanisms of Action and Signaling Pathways
Essential Oils (Oregano and Garlic/Allicin)
The primary active compounds in oregano essential oil are carvacrol and thymol, while garlic's potency is largely attributed to allicin and other organosulfur compounds.
-
Direct Anticoccidial Effects: These lipophilic compounds can disrupt the cell membranes of Eimeria sporozoites, leading to increased permeability, loss of cellular contents, and ultimately, cell death. They have been shown to inhibit sporozoite invasion into host cells and impair the development of schizonts.
-
Immunomodulation and Antioxidant Effects: Oregano and garlic essential oils can modulate the host's immune response. They have been shown to up-regulate the expression of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are crucial for cell-mediated immunity against intracellular parasites like Eimeria. They also possess antioxidant properties that help mitigate the oxidative stress induced by coccidial infection.
Mechanism of action for essential oils.
Artemisia annua
The primary bioactive compound in Artemisia annua is artemisinin.
-
Direct Anticoccidial Effects: Artemisinin has been shown to interfere with the development of Eimeria oocysts, potentially by disrupting the formation of the oocyst wall. This leads to a reduction in oocyst sporulation and viability.
-
Immunomodulation: Artemisia annua extracts can enhance both humoral and cellular immune responses in chickens. Artemisinin may also promote apoptosis of infected host cells, thereby limiting parasite replication. This can be mediated through the suppression of the NF-κB signaling pathway, which is often exploited by the parasite to prevent apoptosis.
Dinitolmide's Efficacy Against Field Isolates of Eimeria: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticoccidial drug dinitolmide against various field isolates of Eimeria. The following sections detail its performance in relation to other anticoccidial agents, supported by experimental data, and outline the methodologies used in these studies.
This compound, also known as zoalene, is a synthetic anticoccidial compound that has been used in the poultry industry for decades. It primarily acts against the first-generation merozoite stage of Eimeria, the causative agent of coccidiosis, and also has an inhibitory effect on the sporulation of oocysts. Its broad-spectrum activity has been noted against several pathogenic Eimeria species, including Eimeria tenella, E. necatrix, and E. acervulina. However, the emergence of drug-resistant field isolates has necessitated a continual evaluation of its efficacy.
Comparative Efficacy of this compound
The effectiveness of this compound has been evaluated in several studies, often in comparison with other anticoccidial drugs. While comprehensive recent studies comparing this compound to a wide array of modern anticoccidials are limited, existing data provides valuable insights into its performance.
A study comparing this compound with the ionophore salinomycin and a commercial herbal coccidiostat, Cocciban, in broilers experimentally infected with Eimeria species provides a direct comparison of performance metrics.[1][2][3] In this study, the group treated with a high dose of the herbal product showed significantly higher body weight gain and better feed efficiency compared to the this compound and salinomycin groups.[1][2][3]
Another study investigated the efficacy of this compound and a this compound-montmorillonite (this compound/MMT) compound against Eimeria tenella infection in broiler chickens.[4] The results indicated that the this compound/MMT group showed a significantly higher anticoccidial index compared to the group treated with this compound alone, suggesting that the modified formulation enhanced its efficacy.[4]
It is important to note that resistance to this compound has been a concern for a considerable time. A study conducted in 1989 reported that most field isolates of Eimeria tenella were found to be resistant or partially resistant to this compound.[5] This historical context underscores the importance of using this compound as part of a rotational or shuttle program to mitigate the development of resistance.
The following table summarizes the performance data from a comparative study of this compound, salinomycin, and a herbal product.
| Treatment Group | Mean Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| Uninfected Unmedicated | 1850 | 1.65 |
| Infected Unmedicated | 1550 | 1.95 |
| This compound (500 g/ton ) | 1650 | 1.85 |
| Salinomycin (500 g/ton ) | 1700 | 1.80 |
| Cocciban (1000 g/ton ) | 1750 | 1.75 |
A second table presents data from a study on this compound and a this compound-montmorillonite formulation against Eimeria tenella.
| Treatment Group | Mean Body Weight Gain (g) | Mean Lesion Score | Oocyst Excretion (10^4/g) | Anticoccidial Index |
| Infected Unmedicated | 550 | 3.5 | 120 | - |
| This compound | 650 | 2.0 | 60 | 88.84 |
| This compound/MMT | 750 | 1.0 | 30 | 165.21 |
Experimental Protocols
The evaluation of anticoccidial drug efficacy is typically conducted through a standardized method known as the Anticoccidial Sensitivity Test (AST). The general protocol for such a study is as follows:
1. Animal Model and Housing:
-
Day-old broiler chicks of a commercial strain are used.
-
Chicks are housed in a controlled environment, typically in battery cages with wire floors to prevent reinfection from litter.
-
Feed and water are provided ad libitum. The feed is specifically formulated to be free of any anticoccidial agents.
2. Eimeria Isolate and Inoculation:
-
Field isolates of Eimeria species are collected from commercial poultry farms.
-
The oocysts are sporulated in a solution of potassium dichromate under controlled temperature and aeration.
-
At a specified age (e.g., 14 or 21 days), each chick in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts.
3. Treatment Groups:
-
Uninfected Unmedicated Control (UUC): Birds are not infected and receive a drug-free diet.
-
Infected Unmedicated Control (IUC): Birds are infected and receive a drug-free diet.
-
Medicated Groups: Birds are infected and receive a diet supplemented with the anticoccidial drugs being tested (e.g., this compound, salinomycin) at their recommended dosages.
4. Data Collection and Evaluation Parameters:
-
Body Weight Gain: Birds are weighed at the beginning and end of the experimental period to calculate weight gain.
-
Feed Conversion Ratio (FCR): Feed intake and body weight gain are recorded to determine the FCR.
-
Lesion Scoring: At a specific number of days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for lesions caused by Eimeria. Lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 indicating severe lesions.
-
Oocyst Excretion: Fecal samples are collected over a specific period post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Anticoccidial Index (ACI): This is a composite score calculated based on weight gain, survival rate, lesion scores, and oocyst counts to provide an overall measure of drug efficacy.
Mechanism of Action: Inhibition of the Mannitol Cycle
This compound belongs to the dinitrobenzamide class of compounds. While its precise molecular target is not fully elucidated, evidence suggests that related dinitrobenzene compounds act by inhibiting a key metabolic pathway in Eimeria known as the mannitol cycle. This cycle is crucial for the parasite, as mannitol serves as an endogenous energy source for the sporulation of oocysts. By inhibiting this pathway, this compound disrupts the energy metabolism of the parasite, leading to a reduction in oocyst formation and viability.
Caption: Inhibition of the Mannitol Cycle in Eimeria by this compound.
Experimental Workflow for Anticoccidial Sensitivity Testing
The process of evaluating the efficacy of an anticoccidial drug like this compound against field isolates of Eimeria follows a structured workflow, from the collection of parasites to the final data analysis. This process, known as an Anticoccidial Sensitivity Test (AST), is crucial for monitoring drug resistance and for the development of effective coccidiosis control programs.
Caption: Workflow of an Anticoccidial Sensitivity Test (AST).
References
- 1. Comparative evaluation of herbal coccidiostat with chemotherapeutic coccidiostats on performance of broilers to control coccidiosis - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of herbal coccidiostat with chemotherapeutic coccidiostats on performance of broilers to control coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of field isolates of Eimeria tenella to anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dinitolmide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Dinitolmide, a coccidiostat previously used in poultry feed, requires careful management due to its inherent hazards. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles with side-shields, and impervious clothing to prevent skin and eye contact.[1][2][3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1][4] In case of accidental contact, immediately wash the affected skin with soap and plenty of water, and for eye contact, flush with water as a precaution.[3][4]
This compound Disposal Procedures
The recommended procedure for the disposal of this compound involves incineration by a licensed professional waste disposal service. It is imperative to adhere to local, state, and federal regulations governing hazardous waste disposal.[5][6]
Key Disposal Steps:
-
Engage a Licensed Professional: The primary and most crucial step is to contact and contract with a licensed professional waste disposal service.[4] These services are equipped to handle and transport hazardous chemical waste in accordance with regulatory standards.
-
Incineration Method: The recommended method of disposal is to dissolve or mix the this compound with a combustible solvent. This mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful emissions.[4]
-
Packaging for Disposal: Unused this compound should be kept in suitable, closed containers for disposal.[4] Contaminated packaging should be disposed of as unused product.[4]
It is important to note that this compound is an oxidizing agent and has been known to explode under certain conditions.[2][7] Therefore, it should not be heated indiscriminately. It is also incompatible with easily oxidized materials.[2][7]
Spill and Accidental Release Management
In the event of a spill, personal protective equipment must be used.[4] The spilled substance should be swept up into covered containers, and if appropriate, moistened first to prevent dusting.[7] It is critical to prevent the product from entering drains.[4] The collected material should be kept in suitable, closed containers for disposal by a licensed service.[4]
Data Presentation
Currently, specific quantitative data regarding concentration limits for disposal, acceptable pH ranges for neutralization, or precise temperature parameters for incineration are not publicly available in the reviewed safety data sheets and chemical databases. The guidance provided is qualitative, emphasizing complete destruction via high-temperature incineration.
| Parameter | Guideline |
| Disposal Method | Chemical incineration with afterburner and scrubber |
| Recommended Action | Contact a licensed professional waste disposal service |
| Container for Disposal | Original or other suitable, closed, and compatible container |
| Contaminated Packaging | Dispose of as unused product |
Experimental Protocols
Detailed experimental protocols for the neutralization or disposal of this compound are not provided in standard safety and handling literature. The established and recommended protocol is to outsource the disposal to a specialized and licensed hazardous waste management company that can perform controlled incineration.
This compound Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance from the point of identifying the waste to its final disposition.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling Dinitolmide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Dinitolmide. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound, grounded in established safety protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is classified as an oxidizing agent and has been reported to be explosive under certain conditions.[3] Furthermore, heating this compound to decomposition can emit toxic nitrogen oxide fumes.[3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | To prevent eye contact and serious eye irritation.[2][3][4] |
| Hand Protection | Protective gloves | To avoid skin contact and irritation.[2][3] |
| Body Protection | Impervious clothing, such as a lab coat | To prevent skin contact.[2][4] |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust formation is likely to avoid respiratory irritation.[2][3][5] |
Occupational Exposure Limits
| Parameter | Value | Classification |
| Threshold Limit Value (TLV) | 1 mg/m³ (as Time-Weighted Average) | A4: Not classifiable as a human carcinogen.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
A systematic approach to handling this compound is essential to mitigate exposure risks. The following protocols outline the necessary steps for safe use and emergency response.
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Handling :
-
Storage :
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal of this compound Waste
-
Solid Waste :
-
Contaminated Materials :
-
Dispose of contaminated gloves, wipes, and other disposable materials as hazardous waste.
-
Contaminated clothing should be decontaminated before reuse and should not be taken home.[6]
-
-
General Disposal :
This compound Handling Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 6. This compound | C8H7N3O5 | CID 3092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
